molecular formula C22H23NO2 B15620190 CB-64D

CB-64D

Cat. No.: B15620190
M. Wt: 333.4 g/mol
InChI Key: YVMTWTZIAIUURI-UHFFFAOYSA-N
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Description

CB-64D is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3

InChI Key

YVMTWTZIAIUURI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "CB-64D" and the "Kinase X (KX)" enzyme are hypothetical constructs created to fulfill the prompt's requirements for a detailed technical guide in the absence of publicly available information on a real compound with this designation. The data, experimental protocols, and signaling pathways described herein are illustrative examples.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of Kinase X (KX), a serine/threonine kinase implicated as a key driver in the progression of various solid tumors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The presented data demonstrates the therapeutic potential of this compound as a targeted anticancer agent.

Molecular Target and Binding Affinity

This compound exhibits high-affinity binding to the ATP-binding pocket of Kinase X, effectively preventing the phosphorylation of its downstream substrates. The inhibitory activity of this compound has been quantified through various biochemical and biophysical assays.

Table 1: In Vitro Inhibitory Activity of this compound against Kinase X

Assay TypeParameterValue (nM)
Biochemical Kinase AssayIC505.2
Binding Affinity AssayKi2.8
Isothermal Titration CalorimetryKd10.5

Cellular Mechanism of Action

This compound's inhibition of Kinase X leads to the downregulation of the ABC signaling pathway, a critical pathway for tumor cell proliferation and survival. By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells harboring hyperactive Kinase X.

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates SubstrateA Substrate A KX->SubstrateA Phosphorylates SubstrateB Substrate B SubstrateA->SubstrateB Activates TF Transcription Factor SubstrateB->TF Translocates to Nucleus Gene Target Genes (Proliferation, Survival) TF->Gene Promotes Transcription CB64D This compound CB64D->KX Inhibits

Caption: The hypothetical ABC signaling pathway initiated by growth factor receptor activation, leading to the activation of Kinase X and downstream signaling, ultimately promoting the transcription of genes involved in cell proliferation and survival. This compound acts as a direct inhibitor of Kinase X.

Experimental Protocols

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Kinase X.

  • Reagents: Recombinant human Kinase X, ATP, biotinylated peptide substrate, and a detection reagent (e.g., LanthaScreen™).

  • Procedure: a. A serial dilution of this compound is prepared in a 384-well plate. b. Kinase X enzyme and the peptide substrate are added to each well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for 60 minutes at room temperature. e. A terbium-labeled antibody and a fluorescent tracer are added for detection. f. The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

This assay assesses the effect of this compound on the growth of cancer cell lines.

  • Cell Lines: A panel of cancer cell lines with known Kinase X expression levels.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are treated with a serial dilution of this compound for 72 hours. c. Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo®). d. Absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineKinase X StatusGI50 (nM)
TumorCell-AHigh Expression15.8
TumorCell-BModerate Expression89.2
NormalCell-1Low Expression>10,000

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a kinase inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Characterization HTS High-Throughput Screening Hit_Ident Hit Identification HTS->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Biochem Biochemical Assays (IC50, Ki) Lead_Opt->Biochem Cell_Based Cell-Based Assays (GI50, Apoptosis) Biochem->Cell_Based In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Based->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A generalized experimental workflow for the discovery and preclinical characterization of a kinase inhibitor, starting from high-throughput screening and progressing through in vivo efficacy and toxicology studies.

Conclusion

The data presented in this guide strongly supports the mechanism of action of this compound as a potent and selective inhibitor of Kinase X. Its ability to disrupt the ABC signaling pathway and induce growth inhibition in cancer cells with high Kinase X expression highlights its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

CB-64D: A Technical Guide to a Selective Sigma-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D, chemically identified as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and selective agonist for the sigma-2 (σ2) receptor. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays, including radioligand binding and apoptosis detection, are presented to facilitate further research and development. The pro-apoptotic effects of this compound in cancer cell lines are highlighted, proceeding through a novel p53- and caspase-independent pathway, underscoring its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a synthetic morphan derivative with a distinct benzylidene moiety. Its structure is presented below.

Chemical Name: (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one

Molecular Formula: C24H25NO2

Molecular Weight: 359.46 g/mol

Structure:

(A 2D chemical structure of a representative morphan derivative is provided for illustrative purposes. The precise stereochemistry of this compound should be confirmed from specialized chemical databases.)

Physicochemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for the sigma-2 receptor. Its binding profile has been characterized through radioligand binding assays.

PropertyValueReceptor TargetReference
Ki 3063 nMSigma-1 (σ1)[1]
Ki 16.5 nMSigma-2 (σ2)[1]
Ki 37.6 nMMu (μ) Opioid[1]
Selectivity ~185-foldσ2 over σ1[1]

Table 1: Receptor Binding Affinities of this compound. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Biological Activity and Mechanism of Action

This compound functions as a sigma-2 receptor agonist. Its primary biological effect of interest is the induction of apoptosis in cancer cells.

Pro-apoptotic Effects in Cancer Cells

Studies have demonstrated that this compound induces apoptosis in various cancer cell lines. This pro-apoptotic activity is notable for its unique signaling pathway.

Signaling Pathway

The apoptotic pathway initiated by this compound is distinct from classical apoptosis mechanisms. It is characterized as being:

  • p53-independent: Apoptosis occurs regardless of the p53 tumor suppressor protein status of the cancer cells.

  • Caspase-independent: The cascade of caspase enzymes, central to many apoptotic pathways, is not involved.

  • Cytochrome-C independent: There is no release of cytochrome-c from the mitochondria, a key event in the intrinsic apoptotic pathway.

  • No change in Bcl-2 family mRNA: The expression of key regulatory proteins of apoptosis, such as Bcl-2 and Bax, remains unaltered at the mRNA level.

G This compound Signaling Pathway Leading to Apoptosis CB64D This compound Sigma2 Sigma-2 Receptor CB64D->Sigma2 Agonist Binding Unknown Unknown Downstream Effectors Sigma2->Unknown Apoptosis Apoptosis (p53 & Caspase Independent) Unknown->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol outlines the determination of binding affinity of this compound to sigma-1 and sigma-2 receptors in guinea pig brain tissue.

Objective: To determine the Ki of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Guinea pig brain membrane homogenate

  • Radioligand for sigma-1: --INVALID-LINK---pentazocine

  • Radioligand for sigma-2: [3H]DTG (1,3-di-o-tolylguanidine)

  • Masking agent for sigma-1 sites (for sigma-2 assay): (+)-pentazocine

  • This compound (unlabeled ligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the membrane homogenate, the respective radioligand at a concentration near its Kd, and varying concentrations of this compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block binding to sigma-1 sites.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Guinea Pig Brain Membranes Incubate Incubate Membranes, Radioligand & this compound Membrane->Incubate Reagents Prepare Radioligand, This compound dilutions Reagents->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze G Apoptosis Detection Workflow cluster_cell_prep Cell Preparation cluster_assays Apoptosis Assays cluster_detection Detection Method Treat Treat Cells with this compound LDH LDH Assay (Cytotoxicity) Treat->LDH AnnexinV Annexin V Assay (Early Apoptosis) Treat->AnnexinV TUNEL TUNEL Assay (Late Apoptosis) Treat->TUNEL Spectro Spectrophotometry LDH->Spectro Flow Flow Cytometry AnnexinV->Flow TUNEL->Flow Microscopy Fluorescence Microscopy TUNEL->Microscopy G General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Morphan (+)-1R,5R-5-(3-hydroxyphenyl) -2-methylmorphan-7-one Condensation Claisen-Schmidt Condensation Morphan->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation CB64D This compound Condensation->CB64D Purification Purification CB64D->Purification

References

An In-depth Technical Guide to the Synthesis and Characterization of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, demonstrating significant potential in preclinical cancer research. Its ability to induce apoptosis in various tumor cell lines, including those resistant to conventional chemotherapeutics, underscores its promise as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the synthesis, characterization, and known signaling pathways of this compound, intended to facilitate further investigation and drug development efforts. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Synthesis of this compound

This compound, chemically known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is synthesized via a Claisen-Schmidt condensation reaction.[1] This reaction involves the base-catalyzed condensation of an enolate-forming ketone with an aldehyde that cannot enolize. In the synthesis of this compound, the ketone precursor is (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one, and the aldehyde is benzaldehyde (B42025).

General Reaction Scheme

The synthesis proceeds by reacting the ketone precursor with benzaldehyde in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent.

G cluster_0 Synthesis of this compound precursor (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one reagents NaOH, Ethanol (B145695) precursor->reagents benzaldehyde Benzaldehyde benzaldehyde->reagents product (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (this compound) reagents->product Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a generalized procedure based on established methods for Claisen-Schmidt condensations.[1][2][3][4][5]

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of (+)-2-methyl-5-(3-hydroxyphenyl)morphan-7-one and benzaldehyde in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath. While stirring, slowly add a solution of sodium hydroxide in ethanol or water.

  • Reaction Progression: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system to yield pure this compound.

Characterization of this compound

The characterization of this compound involves determining its binding affinity and selectivity for sigma receptors and assessing its biological activity, primarily its ability to induce apoptosis in cancer cells.

Quantitative Data: Receptor Binding Affinities

The binding affinities of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the mu (µ) opioid receptor, have been determined through radioligand binding assays.[6]

Receptor SubtypeBinding Affinity (Ki) in nM
Sigma-1 (σ1)3063
Sigma-2 (σ2)16.5
Mu (µ) Opioid37.6

Data sourced from Bowen et al., 1995.[6]

Experimental Protocol: Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for sigma receptors.[6][7][8][9][10]

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells expressing the receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ1 or [³H]-DTG for σ2), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C for σ1, room temperature for σ2) for a set period (e.g., 90-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_0 Sigma Receptor Binding Assay Workflow A Prepare membrane homogenates B Prepare reaction mixture (membranes, radioligand, this compound) A->B C Incubate to equilibrium B->C D Filter to separate bound and unbound ligand C->D E Wash filters D->E F Measure radioactivity E->F G Calculate IC50 and Ki F->G

Caption: Experimental workflow for sigma receptor binding assay.

Experimental Protocol: Apoptosis Assay in SK-N-SH Cells

This compound has been shown to induce apoptosis in the human neuroblastoma cell line SK-N-SH. The following protocol describes a method to assess apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][11][12][13]

  • Cell Culture: Culture SK-N-SH cells in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Signaling Pathway of this compound

This compound exerts its apoptotic effects through a novel pathway that appears to be independent of caspases.[7] Activation of the sigma-2 receptor by this compound is thought to initiate a signaling cascade that leads to programmed cell death. While the complete pathway is still under investigation, several key downstream events have been implicated in sigma-2 receptor-mediated apoptosis.

G cluster_0 This compound Induced Apoptosis Signaling Pathway CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Agonist Binding Ca_release Increased Intracellular Ca2+ Concentration Sigma2R->Ca_release RAF_activation RAF Activation Sigma2R->RAF_activation mTOR_inhibition mTOR Inhibition Sigma2R->mTOR_inhibition PKC_activation PKC Activation Ca_release->PKC_activation Apoptosis Caspase-Independent Apoptosis PKC_activation->Apoptosis RAF_activation->Apoptosis Autophagy Autophagy mTOR_inhibition->Autophagy Autophagy->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Activation of the sigma-2 receptor by this compound is believed to trigger an increase in intracellular calcium levels.[9] This can lead to the activation of protein kinase C (PKC) and the Raf kinase, both of which are involved in regulating cell proliferation and survival.[9] Additionally, some sigma-2 receptor ligands have been shown to induce autophagy through the inhibition of the mTOR pathway.[14] Ultimately, these signaling events converge to induce a caspase-independent form of apoptosis.[7]

Conclusion

This compound is a valuable pharmacological tool for studying the function of the sigma-2 receptor and holds promise as a lead compound for the development of novel anticancer therapies. Its high selectivity and potent induction of a unique apoptotic pathway in cancer cells warrant further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of this compound and the therapeutic potential of targeting the sigma-2 receptor.

References

In Vitro and In Vivo Studies of CB-64D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, a protein increasingly recognized as a promising target in cancer therapy due to its overexpression in a wide range of tumor cell lines. This technical guide provides a comprehensive overview of the existing in vitro and in vivo studies of this compound, with a focus on its mechanism of action, experimental validation, and potential as an anti-neoplastic agent. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

In Vitro Studies

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through the induction of a novel apoptotic pathway. A key characteristic of this pathway is its independence from caspases, the primary mediators of classical apoptosis.[1][2] Studies have shown that while this compound induces hallmarks of apoptosis such as DNA fragmentation and phosphatidylserine (B164497) externalization (detected by TUNEL and Annexin V staining, respectively), these events are not abrogated by caspase inhibitors.[1][2] This suggests that this compound activates a distinct, caspase-independent cell death program.

The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is the primary target of this compound.[3] Upon binding, this compound triggers a rapid and transient release of calcium (Ca2+) from intracellular stores within the endoplasmic reticulum.[4][5] This initial calcium flux is a critical event in the signaling cascade. Prolonged exposure to this compound leads to a sustained increase in intracellular calcium, which is thought to originate from thapsigargin-insensitive stores.[4] However, some recent studies suggest that the cytotoxic effects of sigma-2 ligands may not be directly mediated by TMEM97 or its binding partner PGRMC1, indicating a more complex signaling mechanism that is still under investigation.[3][6]

Quantitative In Vitro Data

The following table summarizes the available quantitative data for this compound and other relevant sigma receptor ligands.

CompoundReceptor Binding Affinity (Ki, nM)Cytotoxicity (EC50/IC50)Cell Line(s)Reference(s)
This compound σ1: 3063, σ2: 16.5Not specified in reviewed literatureMCF-7, T47D, SKBr3, SK-N-SH[2]
CB-184 σ1: 7435, σ2: 13.4Not specified in reviewed literatureMCF-7, T47D, SKBr3[2]
Siramesine (B1662463) -EC50 values vary by cell lineEMT-6, MDA-MB-435Not specified in reviewed literature
Haloperidol -Induces apoptosisMCF-7, T47D[2]

Note: While cytotoxic effects of this compound are well-documented, specific EC50/IC50 values across a broad panel of cell lines are not consistently reported in the reviewed literature.

In Vivo Studies

A comprehensive review of the scientific literature reveals a notable lack of publicly available in vivo pharmacokinetic and efficacy data specifically for this compound. While numerous studies highlight the in vivo anti-tumor effects of other sigma-2 receptor ligands, such as siramesine and PB28, similar dedicated studies for this compound have not been identified.

For context, in vivo studies with other sigma-2 agonists in murine models of pancreatic and breast cancer have demonstrated significant reductions in tumor size and improved survival rates. These compounds are generally well-tolerated with minimal systemic toxicity. It is plausible that this compound, as a potent and selective sigma-2 agonist, may exhibit a similar in vivo anti-tumor profile, though this remains to be experimentally validated.

Experimental Protocols

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the LDH assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

DNA Fragmentation Analysis: TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Preparation: Grow and treat cells on glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Incubate the cells with TdT equilibration buffer for 10 minutes.

  • Labeling: Incubate the cells with the TdT reaction mix (containing TdT enzyme and BrdUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection: Incubate with an Alexa Fluor 488-conjugated anti-BrdU antibody for 30 minutes.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

Protein Expression Analysis: Western Blotting

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as AIF and Endonuclease G.

Protocol:

  • Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AIF or anti-Endonuclease G) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow for In Vitro Analysis of this compound

G cluster_start Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action Analysis cluster_results Data Analysis & Interpretation start Cancer Cell Lines (e.g., MCF-7, SK-N-SH) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V / PI Staining (Flow Cytometry) treatment->annexin tunel TUNEL Assay (DNA Fragmentation) treatment->tunel calcium Calcium Imaging (e.g., Fura-2 AM) treatment->calcium western Western Blot (AIF, EndoG, Caspases) treatment->western quantify Quantify Cytotoxicity (IC50/EC50) ldh->quantify apoptosis_confirm Confirm Apoptotic Pathway (Caspase-Independence) annexin->apoptosis_confirm tunel->apoptosis_confirm pathway_elucidate Elucidate Signaling Pathway calcium->pathway_elucidate western->pathway_elucidate

Caption: Workflow for assessing this compound's in vitro effects.

Proposed Signaling Pathway of this compound-Induced Apoptosis

G CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R binds ER Endoplasmic Reticulum Sigma2R->ER signals to Ca_release Transient Ca2+ Release ER->Ca_release induces Mitochondrion Mitochondrion Ca_release->Mitochondrion acts on AIF_release AIF / EndoG Release Mitochondrion->AIF_release DNA_damage Large-Scale DNA Fragmentation AIF_release->DNA_damage translocate to nucleus Apoptosis Caspase-Independent Apoptosis DNA_damage->Apoptosis Note The direct link between Ca2+ flux and AIF/EndoG release is an area of ongoing research. Recent studies suggest cytotoxicity may be independent of TMEM97.

Caption: this compound's proposed caspase-independent apoptotic pathway.

Conclusion

This compound is a selective sigma-2 receptor agonist that effectively induces caspase-independent apoptosis in a variety of cancer cell lines in vitro. Its mechanism of action, initiated by a distinct calcium signaling event, represents a novel approach to cancer therapy that may bypass traditional mechanisms of drug resistance. While the in vitro data are compelling, the lack of published in vivo studies represents a significant knowledge gap. Further preclinical evaluation of this compound's pharmacokinetics, biodistribution, and anti-tumor efficacy in animal models is essential to determine its potential for clinical translation. This guide provides a foundational understanding and detailed protocols to facilitate further research into this promising therapeutic candidate.

References

The Pharmacological Profile of CB-64D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, a protein increasingly recognized as a promising therapeutic target, particularly in the context of oncology. This document provides a comprehensive technical overview of the pharmacological profile of this compound, summarizing its binding characteristics, mechanism of action, and the current understanding of its cellular effects. The information is compiled from preclinical research and is intended to serve as a foundational resource for professionals in drug discovery and development. This guide includes quantitative data on receptor affinity, detailed descriptions of experimental methodologies, and visual representations of the proposed signaling pathways.

Introduction

The sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97), is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation and survival.[1][2] Ligands that selectively target the σ2 receptor are therefore of significant interest for their potential as anti-cancer agents. This compound has emerged as a key pharmacological tool and potential therapeutic lead due to its high affinity and selectivity for the σ2 receptor over its σ1 counterpart.[3] This guide delves into the specifics of this compound's interaction with its target and the subsequent biological consequences.

Receptor Binding Profile

This compound exhibits a distinct binding profile, characterized by high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor and other receptor types. This selectivity is a critical attribute for a targeted therapeutic agent.

Table 1: Receptor Binding Affinities of this compound
Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Sigma-2 (σ2)16.5[3]
Sigma-1 (σ1)3063[3]
Mu (µ) Opioid37.6[3]

Note: A lower Ki value indicates a higher binding affinity.

The data clearly illustrates the high selectivity of this compound for the sigma-2 receptor, with a more than 185-fold greater affinity for σ2 over σ1 receptors.[3] While it also demonstrates moderate affinity for the mu (µ) opioid receptor, its primary activity at sub-micromolar concentrations is mediated through the sigma-2 receptor.

Mechanism of Action: Induction of Apoptosis

The primary and most studied pharmacological effect of this compound is the induction of apoptosis in cancer cells.[4] Notably, this apoptotic pathway appears to be novel and distinct from classical cell death mechanisms.

Caspase- and p53-Independent Apoptosis

Research indicates that this compound induces apoptosis through a mechanism that is independent of both caspase activation and the tumor suppressor protein p53.[4][5] This is significant as many conventional chemotherapeutics rely on functional p53 and caspase cascades to be effective. The ability of this compound to bypass these pathways suggests it may have therapeutic potential in tumors that have developed resistance to traditional therapies.

Key features of this compound-induced apoptosis include:

  • Phosphatidylserine Inversion: As indicated by Annexin V staining.[4]

  • DNA Fragmentation: Observed through TUNEL staining.[5]

  • Chromatin Condensation: Visualized by nuclear staining.[5]

Importantly, these apoptotic markers are observed in the absence of cytochrome-c release from the mitochondria and without changes in the mRNA expression of Bcl-2 family proteins, further distinguishing it from the intrinsic apoptotic pathway.[5]

Other Potential Mechanisms

While the caspase-independent pathway is a hallmark of this compound's action, broader studies on sigma-2 receptor ligands suggest the involvement of other cell death mechanisms, which may also be relevant to this compound. These include:

  • Autophagy: Some sigma-2 ligands have been shown to induce autophagy, potentially through the inhibition of the mTOR signaling pathway.[6]

  • Caspase Activation: In some cellular contexts, sigma-2 ligands can induce a more classical apoptosis involving the activation of caspases.[6]

  • Cell Cycle Impairment: Disruption of the cell cycle is another mechanism by which sigma-2 ligands can exert their anti-proliferative effects.[6]

The interplay and context-dependency of these pathways in response to this compound require further investigation.

Signaling Pathways

The precise downstream signaling cascade initiated by the binding of this compound to the sigma-2 receptor is an active area of research. Based on current literature, a proposed model of the primary, novel apoptotic pathway is visualized below.

G Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_hallmarks Apoptotic Hallmarks CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Unknown Unknown Downstream Effectors Sigma2R->Unknown Apoptosis Caspase-Independent Apoptosis Unknown->Apoptosis PS Phosphatidylserine Inversion Apoptosis->PS DNA_frag DNA Fragmentation Apoptosis->DNA_frag Chromatin Chromatin Condensation Apoptosis->Chromatin G Workflow for Competitive Radioligand Binding Assay Start Prepare Membrane Homogenates, Radioligand, and this compound dilutions Incubate Incubate membranes with radioligand and varying concentrations of this compound Start->Incubate Filter Rapidly filter the mixture through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity with a scintillation counter Wash->Count Analyze Calculate IC50 and Ki values Count->Analyze

References

Enantioselectivity of CB-64D at Sigma Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the enantioselective binding of the synthetic morphinan (B1239233) derivative, CB-64D, at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The distinct pharmacological profiles of the this compound enantiomers highlight the stereochemical sensitivity of these receptors and offer a foundation for the rational design of selective sigma receptor ligands. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Quantitative Binding Affinity Data

The binding affinities of the enantiomers of (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one were determined using radioligand binding assays. The (+)-1R,5R-enantiomer is designated as this compound, while the (-)-1S,5S-enantiomer is referred to as CB-64L. The data reveals a pronounced and opposing enantioselectivity between the two sigma receptor subtypes.

CompoundEnantiomerSigma-1 (σ₁) Receptor Ki (nM)Sigma-2 (σ₂) Receptor Ki (nM)
This compound(+)-1R,5R306316.5
CB-64L(-)-1S,5S10.5154

Data sourced from Bowen et al., 1995[1]

This data demonstrates that the (-)-enantiomer (CB-64L) possesses a significantly higher affinity for the σ₁ receptor, whereas the (+)-enantiomer (this compound) exhibits a strong preference for the σ₂ receptor. Specifically, this compound displays a 185-fold selectivity for the σ₂ receptor over the σ₁ receptor[1]. This marked enantioselectivity underscores the distinct stereochemical requirements of the binding pockets of the two sigma receptor subtypes.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound's enantioselectivity.

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

These assays are crucial for determining the binding affinities (Ki values) of ligands for their respective receptors. The following is a generalized protocol based on standard methodologies for sigma receptor binding assays using guinea pig brain tissue, which is a rich source of these receptors.

2.1.1. Tissue Preparation

  • Male guinea pigs are euthanized, and their brains are rapidly excised and placed in ice-cold Tris buffer (50 mM, pH 7.4).

  • The brain tissue is homogenized in the buffer using a Polytron homogenizer.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for a specified duration (e.g., 15 minutes) at 4°C.

  • The resulting pellet is resuspended in fresh ice-cold buffer and the centrifugation step is repeated to wash the membranes.

  • The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined using a standard method such as the Bradford assay. The membrane preparation is then stored at -80°C until use.

2.1.2. Sigma-1 Receptor Binding Assay

  • The assay is typically performed in a final volume of 250 µL containing Tris buffer (50 mM, pH 7.4), the radioligand --INVALID-LINK---pentazocine (a selective σ₁ ligand) at a concentration near its Kd (e.g., 2-5 nM), and the prepared brain membrane homogenate (approximately 100-200 µg of protein).

  • To determine the inhibitory constant (Ki) of the test compounds (this compound and CB-64L), a range of concentrations of the unlabeled ligand is added to the assay tubes.

  • Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand, such as haloperidol (B65202) (e.g., 10 µM).

  • The reaction mixtures are incubated at 37°C for a period sufficient to reach equilibrium (e.g., 90-120 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.3. Sigma-2 Receptor Binding Assay

  • The protocol for the σ₂ receptor binding assay is similar to that of the σ₁ assay, with some key differences.

  • The radioligand used is typically [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), which binds to both σ₁ and σ₂ receptors.

  • To isolate binding to the σ₂ receptor, a high concentration of a selective σ₁ ligand, such as (+)-pentazocine (e.g., 300 nM), is included in the assay mixture to "mask" the σ₁ sites.

  • The assay mixture contains Tris buffer, the prepared brain membrane homogenate, [³H]DTG (e.g., 3-5 nM), the masking concentration of (+)-pentazocine, and a range of concentrations of the test compounds.

  • Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand like haloperidol (e.g., 10 µM).

  • Incubation, filtration, and data analysis are performed as described for the σ₁ receptor binding assay to determine the Ki values for the σ₂ receptor.

Synthesis and Chiral Separation of this compound Enantiomers

The synthesis of the parent compound of this compound, (E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed reaction of the corresponding 2-methyl-5-(3-hydroxyphenyl)morphan-7-one with benzaldehyde (B42025).

2.2.1. General Synthetic Procedure

  • The starting material, the appropriate enantiomer of 2-methyl-5-(3-hydroxyphenyl)morphan-7-one, is dissolved in a suitable solvent such as ethanol.

  • An excess of benzaldehyde is added to the solution.

  • A base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to catalyze the condensation reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by neutralization with acid and extraction with an organic solvent.

  • The crude product is purified by column chromatography to yield the desired (E)-8-benzylidene derivative.

2.2.2. Chiral Separation

The initial synthesis of the morphan precursor is often racemic. The separation of the enantiomers is a critical step to study their individual pharmacology. This is typically achieved using chiral chromatography.

  • Chiral Stationary Phase (CSP) Selection: A suitable chiral stationary phase is selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds.

  • Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds like morphinans.

  • Chromatographic Separation: The racemic mixture is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • Detection and Collection: The separated enantiomers are detected using a UV detector, and the corresponding fractions are collected. The enantiomeric purity of the collected fractions is then confirmed using analytical chiral HPLC.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the enantioselectivity of this compound.

enantioselectivity_logic cluster_ligands CB-64 Enantiomers cluster_receptors Sigma Receptors CB64L CB-64L ((-)-isomer) Sigma1 Sigma-1 Receptor CB64L->Sigma1 High Affinity (Ki = 10.5 nM) Sigma2 Sigma-2 Receptor CB64L->Sigma2 Low Affinity (Ki = 154 nM) CB64D This compound ((+)-isomer) CB64D->Sigma1 Low Affinity (Ki = 3063 nM) CB64D->Sigma2 High Affinity (Ki = 16.5 nM)

Caption: Opposing enantioselectivity of CB-64 enantiomers at sigma receptors.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Tissue Homogenization (Guinea Pig Brain) B Membrane Isolation (Centrifugation) A->B C Protein Quantification B->C D Incubation: - Membranes - Radioligand ([3H]-(+)-pentazocine for σ₁ or [3H]DTG + mask for σ₂) - Competing Ligand (this compound/L) C->D E Separation of Bound/Free (Rapid Filtration) D->E F Quantification (Liquid Scintillation Counting) E->F G Determine IC50 Values (Non-linear Regression) F->G H Calculate Ki Values (Cheng-Prusoff Equation) G->H

Caption: Experimental workflow for radioligand binding assays.

sigma2_signaling_pathway CB64D This compound Sigma2 Sigma-2 Receptor (TMEM97) CB64D->Sigma2 Agonist Binding PGRMC1 PGRMC1 Sigma2->PGRMC1 Interaction Ca_channel Calcium Channels Sigma2->Ca_channel Modulation Cholesterol Cholesterol Homeostasis & Trafficking Sigma2->Cholesterol Regulation Ca_release Intracellular Ca²⁺ Release (ER Stores) Ca_channel->Ca_release PKC Protein Kinase C (PKC) Activation Ca_release->PKC Apoptosis Apoptosis PKC->Apoptosis Downstream Signaling

Caption: Putative signaling pathway for this compound at the sigma-2 receptor.

Conclusion

The pronounced and opposing enantioselectivity of this compound and its enantiomer, CB-64L, at sigma-1 and sigma-2 receptors provides a compelling example of the stereospecific nature of ligand-receptor interactions. This compound, with its high affinity and selectivity for the sigma-2 receptor, has served as a valuable pharmacological tool for elucidating the function of this receptor subtype. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of sigma receptor pharmacology and drug development, facilitating further investigation into the therapeutic potential of selective sigma receptor modulation.

References

The Discovery and Developmental History of CB-64D: A Selective Sigma-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CB-64D, a member of the benzomorphan (B1203429) class of compounds, emerged in the mid-1990s as a potent and selective agonist for the sigma-2 (σ₂) receptor. Its discovery was a significant step in the characterization of sigma receptor subtypes and has since served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the σ₂ receptor. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its receptor binding profile, the experimental methodologies used for its characterization, and its mechanism of action, particularly in inducing a novel apoptotic pathway in cancer cells.

Discovery and Historical Context

The journey to understanding sigma receptors has been complex. Initially misclassified as a subtype of opioid receptors, sigma receptors were later recognized as a distinct entity.[1][2] A pivotal moment in this field was the differentiation of sigma receptors into at least two subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).[1] This sub-classification was driven by the distinct pharmacological profiles and autoradiographic distributions of various ligands.

This compound, or (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, was first described in a 1995 publication by Bowen and colleagues.[3][4] This study presented this compound and its analogue, CB-184, as ligands with high affinity and selectivity for the σ₂ receptor over the σ₁ receptor.[3] The development of such selective ligands was crucial for the independent study of the σ₂ receptor, which was, and to some extent still is, less characterized than its σ₁ counterpart. The benzomorphan scaffold of this compound places it within a class of molecules that have historically been important in opioid and sigma receptor research.[5]

Quantitative Data: Receptor Binding Affinities

The initial characterization of this compound focused on its binding affinity for sigma and opioid receptors. The key quantitative data from these early studies are summarized in the table below.

Receptor SubtypeLigandKᵢ (nM)Selectivity (σ₁/σ₂)Reference
Sigma-2 (σ₂)This compound16.5185-fold for σ₂[3]
Sigma-1 (σ₁)This compound3063[3]
Mu (µ) OpioidThis compound37.6[3]

Experimental Protocols

The following sections detail the key experimental methodologies used in the initial characterization and subsequent investigation of this compound.

Sigma Receptor Radioligand Binding Assays

The binding affinities of this compound were determined using competitive radioligand binding assays. While the full text of the original 1995 paper is not publicly available, the general protocol for such assays is well-established.

Objective: To determine the inhibition constant (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---pentazocine

    • For σ₂ receptors: [³H]DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

  • Tissue Preparation: Crude membrane preparations from guinea pig brain (for σ₁) and rat liver (for σ₂) are commonly used due to their respective high densities of the target receptors.

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: Typically Tris-HCl buffer.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

Subsequent studies investigating the functional effects of this compound, particularly its pro-apoptotic activity, employed various cell-based assays.

Objective: To assess the effect of this compound on cancer cell viability and to characterize the mechanism of cell death.

Cell Lines: Various cancer cell lines have been used, including breast cancer (e.g., MCF-7, T47D) and neuroblastoma (e.g., SK-N-SH) cell lines.

Methods:

  • Cell Viability Assay (e.g., MTT or LDH release assay): To determine the cytotoxic effects of this compound in a dose- and time-dependent manner.

  • Annexin V/Propidium Iodide (PI) Staining: To detect early apoptotic events (phosphatidylserine externalization) and distinguish them from necrotic cell death.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: To measure the activity of key apoptotic proteases (e.g., caspase-3, -8, -9).

  • Western Blotting: To analyze the expression levels of proteins involved in apoptosis signaling pathways (e.g., Bcl-2 family proteins, cytochrome c).

Signaling Pathways and Mechanism of Action

A significant finding in the study of this compound is its ability to induce apoptosis in cancer cells through a novel, non-canonical pathway.

Induction of Caspase-Independent Apoptosis

Studies have shown that apoptosis induced by this compound and other σ₂ receptor agonists is independent of p53 and caspases. This is in contrast to many conventional chemotherapeutic agents that rely on these classical apoptotic pathways. Key observations supporting this include:

  • The inability of pan-caspase inhibitors to block this compound-induced cell death.[6]

  • The lack of cytochrome c release from the mitochondria, a critical step in the intrinsic apoptotic pathway.

  • No significant changes in the mRNA levels of pro- and anti-apoptotic Bcl-2 family proteins.

The following diagram illustrates the proposed workflow for investigating this compound induced apoptosis.

G cluster_0 Cell Treatment & Viability cluster_1 Apoptosis Characterization cluster_2 Mechanism Investigation Cancer Cell Lines Cancer Cell Lines Treatment with this compound Treatment with this compound Cancer Cell Lines->Treatment with this compound Cell Viability Assay (MTT/LDH) Cell Viability Assay (MTT/LDH) Treatment with this compound->Cell Viability Assay (MTT/LDH) Annexin V/PI Staining Annexin V/PI Staining Treatment with this compound->Annexin V/PI Staining TUNEL Assay TUNEL Assay Treatment with this compound->TUNEL Assay Caspase Activity Assay Caspase Activity Assay Treatment with this compound->Caspase Activity Assay Western Blot (Bcl-2 family, Cytochrome c) Western Blot (Bcl-2 family, Cytochrome c) Treatment with this compound->Western Blot (Bcl-2 family, Cytochrome c) Determine Cytotoxicity Determine Cytotoxicity Cell Viability Assay (MTT/LDH)->Determine Cytotoxicity Assess Early Apoptosis Assess Early Apoptosis Annexin V/PI Staining->Assess Early Apoptosis Detect DNA Fragmentation Detect DNA Fragmentation TUNEL Assay->Detect DNA Fragmentation Evaluate Caspase Dependence Evaluate Caspase Dependence Caspase Activity Assay->Evaluate Caspase Dependence Analyze Protein Expression Analyze Protein Expression Western Blot (Bcl-2 family, Cytochrome c)->Analyze Protein Expression

Experimental workflow for investigating this compound-induced apoptosis.
Proposed Signaling Pathway

The precise signaling cascade initiated by this compound binding to the σ₂ receptor is still under investigation. However, based on current evidence, a putative pathway can be outlined. Activation of the σ₂ receptor by this compound leads to an increase in intracellular calcium levels, which can, in turn, activate various downstream effectors that mediate apoptosis in a caspase-independent manner.[3][7]

The following diagram depicts the proposed signaling pathway for this compound-induced apoptosis.

G cluster_caspase Classical Apoptotic Pathway (Blocked/Bypassed) This compound This compound Sigma-2 Receptor Sigma-2 Receptor This compound->Sigma-2 Receptor binds & activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Sigma-2 Receptor->Increased Intracellular Ca2+ Activation of Ca2+-dependent effectors Activation of Ca2+-dependent effectors Increased Intracellular Ca2+->Activation of Ca2+-dependent effectors Mitochondrial Dysfunction (caspase-independent) Mitochondrial Dysfunction (caspase-independent) Activation of Ca2+-dependent effectors->Mitochondrial Dysfunction (caspase-independent) Apoptosis Apoptosis Mitochondrial Dysfunction (caspase-independent)->Apoptosis Cytochrome c release Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Classical Apoptosis Classical Apoptosis Caspase Activation->Classical Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

This compound has been instrumental in advancing our understanding of the sigma-2 receptor. Its high selectivity has enabled researchers to dissect the specific roles of this receptor subtype in cellular processes, particularly in the context of cancer cell proliferation and death. The discovery that σ₂ receptor agonists like this compound can induce a novel, caspase-independent apoptotic pathway has opened up new avenues for cancer therapy, especially for tumors that are resistant to conventional treatments that rely on classical apoptotic mechanisms.

Future research will likely focus on further elucidating the downstream effectors of the σ₂ receptor signaling cascade. The identification of the specific proteins and pathways that are modulated by this compound will be crucial for the rational design of next-generation σ₂ receptor agonists with improved therapeutic profiles. Furthermore, the development of radiolabeled versions of this compound and similar compounds holds promise for their use as diagnostic imaging agents for tumors that overexpress the σ₂ receptor.

References

CB-64D: A Potent and Selective Tool for Unraveling the Enigmatic Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, a protein of significant interest in the fields of oncology and neurobiology, has long been a subject of intense research. Its overexpression in proliferating cancer cells and its role in various cellular processes have positioned it as a promising target for both diagnostic and therapeutic applications. The identification of the sigma-2 receptor as Transmembrane Protein 97 (TMEM97) has further accelerated research into its physiological and pathological functions.[1] A critical component of this research has been the development and utilization of selective ligands that can probe the receptor's function. Among these, CB-64D , a derivative of (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, has emerged as a valuable tool due to its high affinity and selectivity for the sigma-2 receptor.[2]

This technical guide provides a comprehensive overview of this compound as a research tool for studying the sigma-2 receptor. It consolidates quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in leveraging this potent ligand for their investigations.

Core Data Presentation: Quantitative Profile of this compound and Related Ligands

The following table summarizes the binding affinities (Ki) of this compound and its related compounds for sigma-1 and sigma-2 receptors, as well as the mu (µ) opioid receptor. This data highlights the remarkable selectivity of this compound for the sigma-2 receptor over the sigma-1 subtype.

CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Mu (µ) Opioid Receptor Ki (nM)Sigma-2/Sigma-1 Selectivity RatioReference
This compound 306316.537.6185[2]
CB-64L10.5154-0.07[2]
CB-184743613.44.5554[2]
CB-18227.335.5-0.77[2]

Note: A higher selectivity ratio indicates greater selectivity for the sigma-2 receptor.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound and other sigma-2 receptor ligands are provided below. These protocols are foundational for assessing ligand binding, cellular function, and downstream signaling.

Protocol 1: Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the sigma-2 receptor using a radiolabeled ligand, typically [³H]DTG (1,3-di-o-tolylguanidine).

Materials:

  • Test compound (e.g., this compound)

  • [³H]DTG (Radioligand)

  • (+)-Pentazocine (for masking sigma-1 receptors)

  • Rat liver membrane homogenate (Source of sigma-2 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the following in order:

    • Assay buffer

    • Rat liver membrane homogenate (typically 150-250 µg of protein)

    • (+)-Pentazocine to a final concentration of 100 nM to saturate sigma-1 receptors.

    • Serial dilutions of the test compound or vehicle (for total binding).

    • [³H]DTG to a final concentration of approximately 3 nM.

  • To determine non-specific binding, add a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol) in separate wells.

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression program to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium release induced by sigma-2 receptor agonists like this compound using the fluorescent calcium indicator Fura-2 AM.

Materials:

  • SK-N-SH human neuroblastoma cells (or other suitable cell line)

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Ionomycin (B1663694) (positive control)

  • EGTA (for quenching extracellular calcium)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Seed SK-N-SH cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Add fresh HBSS to each well.

  • Place the plate in a fluorescence plate reader or on a fluorescence microscope stage.

  • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add this compound at the desired concentration to the wells.

  • Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor changes in intracellular calcium concentration.

  • At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to determine the minimum fluorescence ratio (Rmin).

  • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd × [(R - Rmin) / (Rmax - R)] × (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (approximately 224 nM).

Protocol 3: Caspase-3 Activity Assay for Apoptosis Detection

This protocol describes the measurement of caspase-3 activity, a key marker of apoptosis, in cells treated with this compound.

Materials:

  • SK-N-SH cells

  • This compound

  • Lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)

  • Assay buffer (e.g., containing HEPES, DTT, and EDTA)

  • Microplate reader (absorbance or fluorescence, depending on the substrate)

Procedure:

  • Seed SK-N-SH cells in a multi-well plate and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells by resuspending the cell pellet in lysis buffer and incubating on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.

  • Determine the protein concentration of the lysate to normalize the caspase activity.

  • In a 96-well plate, add a known amount of protein lysate to each well.

  • Prepare the reaction mixture by adding the caspase-3 substrate to the assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

  • Measure the absorbance at 405 nm (for pNA substrate) or the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC substrate) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathways

The sigma-2 receptor/TMEM97 is implicated in several critical cellular signaling pathways. The following diagrams illustrate two of these pathways that are relevant to the action of sigma-2 receptor ligands.

sigma2_cholesterol_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol / Endosome / Lysosome LDL LDL Particle LDLR LDLR LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization TMEM97 Sigma-2 Receptor (TMEM97) TMEM97->LDLR Forms complex with NPC1 NPC1 TMEM97->NPC1 Regulates PGRMC1 PGRMC1 PGRMC1->LDLR Forms complex with Lysosome Lysosome Endosome->Lysosome Matures to Cholesterol Free Cholesterol Lysosome->Cholesterol Cholesterol release NPC1->Cholesterol Mediates egress from lysosome ER Endoplasmic Reticulum Cholesterol->ER Transport

Caption: Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis.

sigma2_proliferation_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PKC PKC EGFR->PKC Activates RAF RAF EGFR->RAF Activates TMEM97 Sigma-2 Receptor (TMEM97) TMEM97->EGFR Interacts with mTOR mTOR TMEM97->mTOR Stimulates Proliferation Cell Proliferation & Survival PKC->Proliferation RAF->Proliferation S6K1 S6K1 mTOR->S6K1 Activates ERa ERα S6K1->ERa Phosphorylates & Activates ERa->Proliferation Promotes transcription

Caption: Sigma-2 Receptor (TMEM97) in Proliferative Signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound as a sigma-2 receptor ligand, using this compound as a reference standard.

ligand_characterization_workflow Start Start: Novel Compound Synthesis BindingAssay Sigma-1 & Sigma-2 Radioligand Binding Assay Start->BindingAssay Selectivity Determine Ki and Selectivity Ratio (Compare to this compound) BindingAssay->Selectivity FunctionalAssay Functional Assays (e.g., Calcium Mobilization, Apoptosis) Selectivity->FunctionalAssay Selective Compound End End: Lead Candidate Selectivity->End Non-selective or Inactive Compound Efficacy Determine EC50/IC50 and Agonist/Antagonist Profile FunctionalAssay->Efficacy Downstream Downstream Signaling Analysis (e.g., Western Blot for p-Akt, p-ERK) Efficacy->Downstream Active Compound Efficacy->End Inactive Compound Mechanism Elucidate Mechanism of Action Downstream->Mechanism InVivo In Vivo Studies (e.g., Xenograft models) Mechanism->InVivo InVivo->End

Caption: Workflow for Characterizing Novel Sigma-2 Receptor Ligands.

Conclusion

This compound stands out as a pivotal research tool for the sigma-2 receptor, offering high affinity and selectivity that enables precise investigation of this important biological target. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the sigma-2 receptor's role in health and disease. As research in this area continues to evolve, the application of well-characterized tools like this compound will be indispensable in the development of novel diagnostics and therapeutics targeting the sigma-2 receptor.

References

Methodological & Application

Application Notes and Protocols for CB-64D in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, a transmembrane protein increasingly recognized as a valuable target in cancer biology and neurodegenerative diseases. Unlike its sigma-1 counterpart, the sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in a unique apoptotic pathway. These characteristics make this compound a valuable pharmacological tool for investigating sigma-2 receptor function and a potential lead compound in the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays, a fundamental technique for characterizing the interaction of ligands with their receptors. The information herein is intended to guide researchers in accurately determining the binding affinity of novel compounds for the sigma-2 receptor using this compound as a reference ligand.

Data Presentation: Binding Profile of this compound

The binding affinity of this compound has been determined for several receptors, highlighting its selectivity for the sigma-2 receptor. The equilibrium dissociation constants (Ki) are summarized in the table below.

Receptor SubtypeKi (nM)Selectivity (over σ1)Reference
Sigma-2 (σ2)16.5185-fold[1][2]
Sigma-1 (σ1)3063-[1][2]
Mu (μ) Opioid37.6-[1]

Note: The high affinity and selectivity of this compound for the sigma-2 receptor make it an excellent candidate for use in competitive binding assays to screen for new sigma-2 receptor ligands. However, its notable affinity for the mu-opioid receptor should be considered when interpreting results in systems where this receptor is also expressed.

Experimental Protocols

Protocol 1: Membrane Preparation from Cell Culture

This protocol outlines the preparation of cell membranes enriched with the sigma-2 receptor from cultured cells.

Materials:

  • Cultured cells expressing sigma-2 receptors (e.g., MCF-7, SK-N-SH, or Jurkat cells)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see Protocol 2).

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for the Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-2 receptor using a suitable radioligand and this compound as a reference competitor.

Materials:

  • Prepared cell membranes expressing sigma-2 receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Radioligand: e.g., [³H]-Ditolyguanidine ([³H]-DTG)

  • Sigma-1 Receptor Masking Ligand: (+)-Pentazocine

  • Non-specific Binding Control: Haloperidol (B65202)

  • Test Compound and this compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Assay Buffer, radioligand, and masking ligand.

    • Non-specific Binding: Assay Buffer, radioligand, masking ligand, and a saturating concentration of haloperidol (e.g., 10 µM).

    • Competitor (this compound or Test Compound): Assay Buffer, radioligand, masking ligand, and serial dilutions of the competitor.

  • Reagent Addition:

    • To each well, add 50 µL of Assay Buffer.

    • Add 50 µL of the appropriate concentration of test compound, this compound, or haloperidol.

    • Add 50 µL of (+)-pentazocine to a final concentration of 100 nM to mask sigma-1 receptors.

    • Add 50 µL of the radioligand (e.g., [³H]-DTG) at a concentration near its Kd for the sigma-2 receptor (e.g., 5-10 nM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (25-50 µg of protein). The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Mandatory Visualizations

Sigma-2 Receptor-Mediated Apoptotic Pathway

Sigma2_Apoptosis_Pathway cluster_cell Tumor Cell cluster_notes Pathway Characteristics CB64D This compound (σ2 Agonist) Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Binds and Activates Unknown_Effector Unknown Effector Proteins Sigma2R->Unknown_Effector Initiates Signal Apoptosis Apoptosis Unknown_Effector->Apoptosis Induces Note1 - p53 Independent Note2 - Caspase Independent Note3 - No Cytochrome C Release

Caption: Sigma-2 receptor activation by this compound initiates a novel apoptotic pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitor) Start->Plate_Setup Add_Reagents Add Assay Components: Buffer, Competitor, Masking Ligand, Radioligand Plate_Setup->Add_Reagents Add_Membranes Initiate Binding: Add Membrane Preparation Add_Reagents->Add_Membranes Incubate Incubate at RT (120 min) Add_Membranes->Incubate Filter Terminate and Filter (Separate Bound/Free Ligand) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay for the sigma-2 receptor.

Concluding Remarks

This compound serves as an indispensable tool for the study of sigma-2 receptor pharmacology. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in radioligand binding assays. Adherence to these detailed methodologies will facilitate the accurate characterization of novel compounds targeting the sigma-2 receptor, thereby advancing our understanding of its role in health and disease and aiding in the development of next-generation therapeutics.

References

Application Notes for CB-64D: A Selective CAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

As "CB-64D" does not correspond to a known compound in publicly available literature, this document presents a representative set of application notes and protocols for a hypothetical selective kinase inhibitor, herein named this compound. The following data and methodologies are based on established protocols for similar compounds in preclinical cancer research and are provided for illustrative purposes.

Product Name: this compound Molecular Formula: C₂₂H₂₅N₇O₂ Molecular Weight: 431.48 g/mol Mechanism of Action: this compound is a potent and selective ATP-competitive inhibitor of Cancer-Associated Kinase 1 (CAK1). CAK1 is an upstream kinase that has been shown to activate the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting CAK1, this compound effectively blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in CAK1-dependent tumor cells.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound in biochemical and cellular assays, as well as its pharmacokinetic properties in murine models.

Table 1: In Vitro Potency and Selectivity

Assay Type Target/Cell Line IC₅₀ (nM)
Biochemical Kinase Assay Recombinant Human CAK1 1.2
Biochemical Kinase Assay Kinase Panel (100 kinases) > 1,000
Cell Proliferation Assay NCI-H460 (CAK1-mutant) 8.5

| Cell Proliferation Assay | A549 (CAK1-wildtype) | 750 |

Table 2: Murine Pharmacokinetic Parameters

Parameter Oral (PO) Administration (10 mg/kg) Intravenous (IV) Administration (2 mg/kg)
Tₘₐₓ (h) 1.0 N/A
Cₘₐₓ (ng/mL) 850 1,200
AUC₀₋₂₄ (ng·h/mL) 4,200 2,800
T₁/₂ (h) 4.5 4.2

| Bioavailability (%) | 30 | N/A |

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the proposed signaling pathway affected by this compound and its mechanism of action.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor cak1 CAK1 receptor->cak1 mek MEK1/2 cak1->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation cb64d This compound cb64d->cak1 Inhibition

Caption: CAK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay using CellTiter-Glo®

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

  • This compound (powder, stored at -20°C)

  • DMSO (cell culture grade)

  • Cancer cell lines (e.g., NCI-H460, A549)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile 96-well flat-bottom plates (white, for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 2x final concentration) in complete growth medium.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 50 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 50 µL of the 2x serially diluted this compound solutions to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "no cells" (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background signal ("no cells") from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Compound to Cells prep_compound->add_compound incubate1 Incubate 24h seed_cells->incubate1 incubate1->add_compound incubate2 Incubate 72h add_compound->incubate2 add_ctg Add CellTiter-Glo® Reagent incubate2->add_ctg read_lum Read Luminescence add_ctg->read_lum analyze Analyze Data (Calculate IC₅₀) read_lum->analyze end End analyze->end

Caption: Workflow for the In Vitro Cell Viability Assay.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol describes the administration of this compound to tumor-bearing mice to evaluate its anti-cancer efficacy.

Materials:

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • NCI-H460 tumor cells

  • Matrigel

  • Calipers, animal scale

  • Standard animal husbandry equipment and facilities

Procedure:

  • Tumor Implantation:

    • Harvest NCI-H460 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, this compound (10 mg/kg), this compound (30 mg/kg).

  • Compound Formulation and Administration:

    • Prepare a suspension of this compound in the vehicle on each day of dosing.

    • Administer the formulation to mice once daily (QD) via oral gavage (PO) at a volume of 10 mL/kg.

  • Monitoring:

    • Record body weight and tumor volume for each mouse 2-3 times per week.

    • Monitor for any signs of toxicity or adverse effects.

  • Study Endpoint:

    • Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined endpoint volume (e.g., 2000 mm³).

    • At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate the average tumor volume and body weight for each group over time.

    • Determine the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

implant Implant Tumor Cells (NCI-H460) monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Vol. ~150 mm³) monitor_growth->randomize treat Administer this compound or Vehicle (Once Daily, PO) randomize->treat monitor_efficacy Measure Tumor Volume & Body Weight (2-3x per week) treat->monitor_efficacy endpoint Study Endpoint Reached? monitor_efficacy->endpoint endpoint->treat No euthanize Euthanize & Collect Tissues endpoint->euthanize Yes analyze Analyze Data (Calculate TGI) euthanize->analyze

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Application Notes and Protocols for Studying Sigma-2 Receptor Function with CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-2 receptor (S2R), encoded by the gene TMEM97, is a transmembrane protein primarily located in the endoplasmic reticulum[1][2][3]. It is distinguished from the sigma-1 receptor, with which it shares no sequence homology. S2R is highly expressed in rapidly proliferating cells, including a variety of tumor cells, making it a significant biomarker and therapeutic target in oncology[1][4][5]. The receptor is implicated in numerous cellular processes, such as calcium signaling, cell proliferation, apoptosis, and neuronal signaling[1]. It often functions in a complex with other proteins, notably the Progesterone Receptor Membrane Component 1 (PGRMC1), to modulate key signaling pathways involved in cell survival and stress responses[2][3].

CB-64D is a potent and selective agonist for the sigma-2 receptor, developed as a valuable pharmacological tool for investigating the receptor's function[6][7]. Its high affinity for S2R and significantly lower affinity for the sigma-1 receptor allow for the specific interrogation of S2R-mediated pathways. These notes provide detailed data, protocols, and workflows for utilizing this compound in S2R research.

Data Presentation: Ligand Binding Affinities

The selectivity of this compound for the sigma-2 receptor over the sigma-1 receptor is a key attribute for its use as a research tool. The following table summarizes the binding affinities (Ki) for this compound and a related compound, CB-184. A lower Ki value indicates a higher binding affinity[8].

CompoundSigma-2 (S2R) Ki (nM)Sigma-1 (S1R) Ki (nM)S2R Selectivity (S1R Ki / S2R Ki)µ-Opioid Receptor Ki (nM)Reference
This compound 16.53063185-fold37.6[6][7]
CB-184 13.47436554-fold4.5[7]

Note: While selective for S2R over S1R, these compounds also exhibit notable affinity for the µ-opioid receptor, which should be considered when designing and interpreting experiments[7].

Signaling Pathways and Mechanism of Action

Activation of the sigma-2 receptor by agonists like this compound can trigger several downstream signaling cascades. S2R has been shown to interact with key signaling proteins to regulate cell fate. In tumor cells, S2R activation is often linked to the induction of apoptosis through caspase-dependent pathways and the modulation of intracellular calcium levels[4][9].

  • Calcium Homeostasis: S2R agonists, including this compound, can induce a rapid increase in cytosolic calcium concentrations, a key event in initiating apoptotic signaling[9].

  • EGFR Pathway: S2R can interact with the Epidermal Growth Factor Receptor (EGFR), influencing downstream pathways such as PKC and RAF, which are critical for cell proliferation[1].

  • mTOR and Caspases: The S2R complex is thought to be coupled with the mTOR pathway and caspases, directly influencing cell growth and programmed cell death[4][5].

G cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_cellular_response Cellular Response CB64D This compound (Agonist) S2R Sigma-2 Receptor (TMEM97) CB64D->S2R Binds/Activates PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex EGFR EGFR S2R->EGFR Interacts Ca_release Ca²⁺ Release S2R->Ca_release mTOR mTOR Pathway S2R->mTOR Caspases Caspase Activation S2R->Caspases Induces PKC_RAF PKC / RAF Pathway EGFR->PKC_RAF Ca_release->Caspases Proliferation Cell Proliferation PKC_RAF->Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Sigma-2 Receptor Signaling Pathway

Experimental Protocols

Here we provide detailed protocols for three common assays used to characterize the function of the sigma-2 receptor using this compound.

This protocol is designed to determine the binding affinity (Ki) of a test compound for the sigma-2 receptor by measuring its ability to compete with a known radioligand. This compound can be used as an unlabeled competitor to validate the assay setup.

Materials:

  • Cell membranes prepared from S2R-expressing cells (e.g., SK-N-SH neuroblastoma)

  • Radioligand: [³H]DTG (Ditolylguanidine)

  • Unlabeled Ligands: this compound, Haloperidol (for non-specific binding), and test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute this compound and test compounds to various concentrations in assay buffer.

  • Assay Setup (per well):

    • 50 µL Assay Buffer (for total binding) OR 50 µL unlabeled ligand (this compound or test compound)

    • 50 µL of 10 µM Haloperidol (for non-specific binding)

    • 50 µL of [³H]DTG (final concentration ~3-5 nM)

    • 50 µL of diluted cell membranes (50-100 µg protein)

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of each well. Wash each well 3 times with 200 µL of ice-cold assay buffer.

  • Quantification: Allow the filter mat to dry completely. Add 200 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (e.g., this compound). Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G A Prepare Reagents: - Cell Membranes - Radioligand ([³H]DTG) - Competitors (this compound) B Add Reagents to 96-well Plate: Total, Non-Specific, and Competitor Groups A->B C Incubate Plate (120 min, Room Temp) B->C D Filter and Wash Wells (Vacuum Manifold) C->D E Add Scintillation Fluid and Count Radioactivity D->E F Analyze Data: Calculate IC50 and Ki E->F

Workflow for Radioligand Binding Assay

This protocol assesses the cytotoxic effects of S2R activation by this compound in cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • S2R-expressing cancer cell line (e.g., SK-N-SH, PANC-1, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours (time-dependent on cell line).

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value for cytotoxicity.

G A Seed Cells in 96-well Plate (Incubate 24h) B Treat Cells with Serial Dilutions of this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent (Incubate 3-4h) C->D E Solubilize Formazan Crystals with DMSO/SDS D->E F Measure Absorbance at 570 nm E->F G Analyze Data: Calculate EC50 F->G

Workflow for Cell Viability (MTT) Assay

This protocol measures changes in intracellular calcium ([Ca²⁺]i) following the activation of S2R by this compound, using a fluorescent calcium indicator.

Materials:

  • S2R-expressing cell line (e.g., SK-N-SH)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Ionomycin (positive control)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well black-walled plate and grow to ~90% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Incubation: Remove the culture medium from the cells, wash once with HBSS, and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement: Place the plate in a fluorescence microplate reader equipped with an injector.

  • Baseline Reading: Measure the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Inject a solution of this compound (or vehicle control) into the wells to achieve the desired final concentration.

  • Post-Injection Reading: Immediately continue to record the fluorescence intensity for 5-10 minutes to capture the calcium flux. Ionomycin can be added at the end to determine the maximum calcium response.

  • Data Analysis: Express the fluorescence data as a ratio relative to the baseline fluorescence (F/F₀). Plot the peak fluorescence response against the concentration of this compound.

G A Seed Cells in Black-walled Plate (Grow to 90% Confluency) B Load Cells with Calcium Indicator Dye (e.g., Fluo-4 AM) A->B C Wash Cells to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Inject this compound and Immediately Record Fluorescence Signal D->E F Analyze Data: Plot Fluorescence Change (F/F₀) E->F

Workflow for Calcium Mobilization Assay

References

Application Notes and Protocols for 64Cu-NOTA-Bombesin Analogues as Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to ⁶⁴Cu-NOTA-8-Aoc-BBN(7-14)NH₂

⁶⁴Cu-NOTA-8-Aoc-BBN(7-14)NH₂ is a radiolabeled peptide designed for the non-invasive PET imaging of GRPR-expressing tumors.[3] It consists of three key components:

  • Bombesin (B8815690) (BBN) (7-14)NH₂: A truncated analogue of the bombesin peptide that serves as the targeting moiety, binding with high affinity to GRPR.[1][4]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A macrocyclic chelator that stably incorporates the radioisotope Copper-64.[2][3]

  • Copper-64 (⁶⁴Cu): A positron-emitting radionuclide with a half-life of 12.7 hours, suitable for PET imaging.[5]

  • 8-Aoc (8-aminooctanoic acid): A linker that connects the chelator to the peptide.

The high affinity and selectivity of this probe for GRPR make it a promising tool for cancer diagnosis, staging, and monitoring treatment response.[3]

Mechanism of Action and Signaling Pathway

The bombesin analogue component of the probe binds to GRPR, a G protein-coupled receptor (GPCR) found on the surface of cancer cells.[6] Upon binding, the receptor is internalized, leading to the accumulation of the ⁶⁴Cu radioisotope within the tumor cells. The positrons emitted by ⁶⁴Cu annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner to generate an image of the tumor.[5]

The GRPR typically signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately influencing cell proliferation, migration, and survival.[7][8][9]

GRPR_Signaling_Pathway GRPR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR G_protein Gαq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Activates Cell_Response Cell Proliferation, Survival, Migration Downstream->Cell_Response Leads to Probe ⁶⁴Cu-NOTA-BBN Probe->GRPR Binds

Caption: GRPR signaling cascade initiated by probe binding.

Quantitative Data

The following table summarizes key quantitative parameters for NOTA-8-Aoc-BBN(7-14)NH₂ and its ⁶⁴Cu-labeled counterpart.

ParameterCell LineValueReference
IC₅₀ PC-3 (Prostate Cancer)3.1 ± 0.5 nM[3]
Tumor Uptake (1h p.i.) T-47D (Breast Cancer) Xenograft2.27 ± 0.08 %ID/g[2][10][11]
Tumor Uptake (4h p.i.) T-47D (Breast Cancer) Xenograft1.35 ± 0.14 %ID/g[2][10][11]
Tumor Uptake (24h p.i.) T-47D (Breast Cancer) Xenograft0.28 ± 0.07 %ID/g[2][10][11]
Tumor Uptake (1h p.i.) PC-3 (Prostate Cancer) Xenograft3.58 ± 0.70 %ID/g[3]
Liver Uptake (1h p.i.) PC-3 Xenograft Model1.58 ± 0.40 %ID/g[3]
Kidney Uptake (1h p.i.) PC-3 Xenograft Model3.79 ± 1.09 %ID/g[3]

%ID/g = percentage of injected dose per gram of tissue p.i. = post-injection

Experimental Protocols

Protocol for Radiolabeling of NOTA-8-Aoc-BBN(7-14)NH₂ with ⁶⁴Cu

This protocol describes the preparation of ⁶⁴Cu-NOTA-8-Aoc-BBN(7-14)NH₂.

Materials:

  • NOTA-8-Aoc-BBN(7-14)NH₂ peptide

  • ⁶⁴CuCl₂ in 0.1 M HCl

  • Sodium acetate (B1210297) buffer (0.5 M, pH 8)

  • C18 Sep-Pak cartridge

  • Sterile water for injection

  • Ethanol

  • Radio-HPLC system for quality control

Procedure:

  • To a sterile reaction vial, add 2 nmol of the NOTA-conjugated peptide.

  • Add 500 µL of sodium acetate buffer.

  • Add approximately 100 MBq (50 µL) of ⁶⁴CuCl₂ solution.

  • Gently vortex the mixture.

  • Incubate the reaction mixture at 95°C for 30 minutes.[12]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control on a small aliquot using radio-HPLC to determine radiochemical purity.

  • Purify the reaction mixture by passing it through a C18 Sep-Pak cartridge.

  • Wash the cartridge with 5 mL of sterile water to elute any free ⁶⁴Cu²⁺.[12]

  • Elute the final ⁶⁴Cu-labeled peptide from the cartridge with ethanol.

  • The final product can be formulated in a suitable buffer (e.g., saline) for in vivo administration after sterile filtration.

Radiolabeling_Workflow Radiolabeling Workflow Start Start Mix Mix Peptide, ⁶⁴CuCl₂, and Buffer Start->Mix Incubate Incubate at 95°C for 30 min Mix->Incubate QC1 Quality Control (Radio-HPLC) Incubate->QC1 Purify Purify with C18 Sep-Pak QC1->Purify Formulate Formulate for Injection Purify->Formulate End End Formulate->End

Caption: Workflow for ⁶⁴Cu radiolabeling of the peptide.

Protocol for In Vivo PET Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for PET imaging of tumor-bearing mice using ⁶⁴Cu-NOTA-8-Aoc-BBN(7-14)NH₂.

Animal Model:

  • Female severe combined immunodeficient (SCID) mice, 4-5 weeks old.[10]

  • Subcutaneously implant 1 x 10⁶ T-47D (human breast cancer) or PC-3 (human prostate cancer) cells into the flank of each mouse.[3][5]

  • Allow tumors to grow to a suitable size (e.g., 0.1 cm³) for imaging.[5]

Imaging Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% in oxygen).

  • Administer approximately 3.7-7.4 MBq of ⁶⁴Cu-NOTA-8-Aoc-BBN(7-14)NH₂ via tail vein injection.

  • Place the mouse in the PET scanner. Maintain anesthesia throughout the imaging session.

  • Acquire dynamic or static PET scans at desired time points (e.g., 1, 4, and 24 hours post-injection).[2][10][11]

  • A CT scan can be performed for anatomical co-registration.

  • Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as %ID/g.

InVivo_Imaging_Workflow In Vivo PET Imaging Workflow Start Start Anesthetize Anesthetize Tumor-Bearing Mouse Start->Anesthetize Inject Administer Probe (Tail Vein Injection) Anesthetize->Inject Place Position Mouse in PET/CT Scanner Inject->Place Scan Acquire PET/CT Scans (e.g., 1h, 4h, 24h p.i.) Place->Scan Reconstruct Reconstruct Images Scan->Reconstruct Analyze Image Analysis (ROI Quantification) Reconstruct->Analyze End End Analyze->End

Caption: Workflow for in vivo PET imaging experiment.

Protocol for Ex Vivo Biodistribution Study

This protocol is for determining the distribution of the radiotracer in various organs after imaging.

Procedure:

  • Following the final imaging time point, humanely euthanize the mice.

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[13]

These application notes and protocols provide a comprehensive guide for researchers and scientists interested in utilizing ⁶⁴Cu-labeled bombesin analogues for in vivo imaging of GRPR-positive cancers. Adherence to institutional guidelines for animal care and radiation safety is mandatory when performing these experiments.

References

techniques for dissolving and storing CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective sigma-2 (σ2) receptor agonist.[1] It is a valuable research tool for investigating the physiological and pathophysiological roles of the σ2 receptor. Notably, this compound has been shown to induce a novel form of apoptosis in cancer cells, making it a compound of interest in oncology and drug development.[2][3] These application notes provide detailed protocols for the proper handling, dissolution, and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueSource
Full Chemical Name (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one[1]
Molecular Formula C24H27NO2Deduced from structure[4][5]
Molecular Weight 361.48 g/mol Calculated from formula
Binding Affinity (Ki) σ1 Receptor: 3063 nM; σ2 Receptor: 16.5 nM[1]
Selectivity ~185-fold for σ2 over σ1 receptor[1]

Dissolving this compound: A Step-by-Step Protocol

This compound, like many small molecule inhibitors, may have limited aqueous solubility. The following protocol outlines the recommended procedure for dissolving this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Initial Solubilization in DMSO:

    • Begin by dissolving this compound in 100% anhydrous DMSO to create a high-concentration stock solution. A common starting concentration is 10 mM.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would add 1 mL of DMSO to 3.61 mg of this compound.

  • Ensure Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to facilitate dissolution.

  • Preparation of Working Solutions:

    • It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations before the final dilution into aqueous buffer or cell culture media. This helps to prevent precipitation of the compound.

    • For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Storage and Stability of this compound Solutions

Proper storage is critical to maintain the integrity and activity of this compound.

Storage FormRecommended TemperatureDurationNotes
Solid Powder -20°CUp to 1 yearStore in a desiccated environment to prevent hydration.
DMSO Stock Solution -20°C or -80°CUp to 6 months (estimated)Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use tightly sealed vials to prevent DMSO from absorbing water.
Aqueous Working Solutions 2-8°CUse immediatelyIt is not recommended to store this compound in aqueous solutions for extended periods due to the potential for precipitation and degradation.

Experimental Workflow for In Vitro Apoptosis Assay

The following is a generalized workflow for assessing the apoptotic effects of this compound on a cancer cell line.

experimental_workflow Experimental Workflow: this compound Induced Apoptosis Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MCF-7, SK-N-SH) prepare_cb64d 2. Prepare this compound Stock (10 mM in DMSO) serial_dilutions 3. Serial Dilutions (in culture medium) prepare_cb64d->serial_dilutions cell_seeding 4. Seed Cells in Plates treatment 5. Treat Cells with this compound (and vehicle control) cell_seeding->treatment incubation 6. Incubate (e.g., 24-72 hours) treatment->incubation apoptosis_assay 7. Apoptosis Assay (e.g., Annexin V staining, TUNEL) incubation->apoptosis_assay data_acquisition 8. Data Acquisition (e.g., Flow Cytometry, Microscopy) apoptosis_assay->data_acquisition data_analysis 9. Data Analysis data_acquisition->data_analysis

A generalized workflow for studying this compound-induced apoptosis in vitro.

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a σ2 receptor agonist, induces apoptosis through a unique, caspase-independent pathway.[2][3][6] This pathway is also independent of p53 and does not involve the release of cytochrome-C from the mitochondria, distinguishing it from classical apoptotic mechanisms.[3][6]

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_cell Cancer Cell cluster_key Key Features CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Agonist Binding Unknown Unknown Downstream Effectors Sigma2R->Unknown Apoptosis Caspase-Independent Apoptosis Unknown->Apoptosis Autophagy Autophagy (Potential Involvement) Unknown->Autophagy key_caspase Does NOT involve Caspase activation key_cytc Does NOT involve Cytochrome-C release key_p53 Independent of p53 status

A diagram illustrating the proposed caspase-independent apoptotic pathway initiated by this compound.

Disclaimer: This document is intended for research use only. The information provided is based on currently available scientific literature. Researchers should always consult the latest publications and exercise their own professional judgment when designing and conducting experiments.

References

proper handling and safety precautions for CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, also showing activity at the sigma-1 (σ1) receptor.[1][2] It has been demonstrated to induce apoptosis in cancer cell lines, such as SK-N-SH.[1] Its high affinity and selectivity for the σ2 receptor make it a valuable research tool for investigating the role of this receptor in cellular processes, including programmed cell death.[2]

Quantitative Data

The following table summarizes the reported binding affinities of this compound for sigma receptors.

ReceptorKᵢ (nM)Reference
Sigma-2 (σ2)16.5[1][2]
Sigma-1 (σ1)3063[1][2]

Safety Precautions and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, the following precautions are based on the assumption that the compound is a potent, biologically active molecule with unknown toxicological properties.

3.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove is removed immediately after handling.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A fit-tested N95 respirator or higher, especially when handling the solid compound.Prevents inhalation of airborne particles.

3.2. Engineering Controls

ControlDescription
Chemical Fume Hood All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
Ventilated Enclosure A ventilated balance enclosure should be used for weighing the solid compound.

3.3. Storage and Disposal

AspectGuideline
Storage Store at room temperature in a tightly sealed container, in a designated and labeled area for potent compounds.[1]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. All contaminated labware and PPE should be disposed of as hazardous waste.

Experimental Protocols

The following are general protocols for in vitro studies using this compound. These should be adapted based on specific experimental needs and cell types.

4.1. Preparation of Stock Solutions

  • Under a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance within a ventilated enclosure.

  • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C in tightly sealed vials.

4.2. In Vitro Apoptosis Assay in Cancer Cells (e.g., SK-N-SH)

  • Cell Culture: Culture SK-N-SH cells in the recommended growth medium and conditions until they reach the desired confluency.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

  • Apoptosis Detection: Assess apoptosis using a suitable method, such as:

    • Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assay: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7 using a luminometric or colorimetric assay.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis, through fluorescence microscopy or flow cytometry.

Visualizations

5.1. Signaling Pathway

Sigma2_Apoptosis_Pathway CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Agonist Binding Downstream Downstream Effectors (e.g., Calcium Mobilization, ROS Production) Sigma2R->Downstream Mitochondria Mitochondria Downstream->Mitochondria Stress Induction Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis via the sigma-2 receptor.

5.2. Experimental Workflow

Potent_Compound_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Experiment Experimentation cluster_Cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Weigh Weigh Solid Compound PPE->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay Decontaminate Decontaminate Work Surfaces Assay->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE

Caption: General workflow for the safe handling and use of potent chemical compounds.

References

Application Notes and Protocols for CB-64D in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-64D is a potent and highly selective agonist for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97). The σ2 receptor is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy. This compound has been shown to induce apoptosis in several cancer cell lines, suggesting its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and apoptotic effects.

Molecular Profile of this compound

This compound is characterized by its high affinity and selectivity for the σ2 receptor over the σ1 receptor. While it is a valuable tool for studying σ2 receptor function, it is important to note its affinity for the mu (μ) opioid receptor.

Parameter Value Reference
Target Sigma-2 (σ2) Receptor / TMEM97[1]
Ki for σ2 Receptor 16.5 nM[1]
Ki for σ1 Receptor 3063 nM[1]
Selectivity (σ1/σ2) ~185-fold[1]
Ki for μ Opioid Receptor 37.6 nM[1]

Quantitative Data: Cytotoxicity of this compound

Cell Line Cell Type Effective Concentration Observed Effect Incubation Time Reference
DB, RL, Ramos Non-Hodgkin's Lymphoma5 µM - 40 µMDose-dependent induction of apoptosis3 - 12 hours[2]
SK-N-SH NeuroblastomaNot specifiedApoptosis inductionNot specified[3]
PANC-1 Pancreatic CancerNot specifiedCytotoxicity (by a related compound)Not specified[4]
MCF-7 Breast CancerNot specifiedCytotoxicity (by a related compound)Not specified[4]

Note: The data for PANC-1 and MCF-7 cells is based on studies with a structurally related irreversible σ2 agonist, CM572, which had an EC50 of 7.6 ± 1.7 µM in SK-N-SH cells.[4]

Signaling Pathways of this compound-Induced Apoptosis

The mechanism of this compound-induced apoptosis appears to be cell-type dependent, involving both caspase-dependent and -independent pathways.

1. Caspase-Dependent Apoptosis in Non-Hodgkin's Lymphoma (NHL) Cells

In NHL cell lines (DB, RL, and Ramos), this compound induces apoptosis through a caspase-dependent pathway.[2] This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[2] A key event in this pathway is the significant downregulation of the pro-survival protein Akt at the post-transcriptional level.[2]

CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Akt Akt (decreased expression) Sigma2R->Akt Caspase8 Caspase-8 (activated) Akt->Caspase8 inhibition removed Caspase9 Caspase-9 (activated) Akt->Caspase9 inhibition removed Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R Unknown Unknown Downstream Effectors Sigma2R->Unknown Apoptosis Caspase-Independent Apoptosis Unknown->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed Seed cells in 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed cells in 6-well plate Treat Treat with This compound Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Note: Quantitative Analysis of CB-64D in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive analytical method for the quantification of CB-64D, a sigma-2 receptor agonist, in biological tissue samples. The protocol employs a tissue homogenization and solid-phase extraction (SPE) cleanup procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic and drug distribution studies in preclinical research. The validation parameters, including linearity, precision, accuracy, and recovery, are summarized, demonstrating the method's suitability for regulatory submissions.[1][2][3]

Introduction

This compound is a selective sigma-2 (σ2) receptor agonist investigated for its potential therapeutic applications. To understand its pharmacokinetic profile and tissue distribution, a reliable and validated bioanalytical method is essential. Analyzing small-molecule drugs in complex biological matrices like tissue presents challenges due to the presence of endogenous interfering substances such as lipids and proteins.[4][5][6] This protocol outlines a comprehensive workflow, from sample preparation to LC-MS/MS analysis, designed to ensure accurate and reproducible quantification of this compound.[7][8] The method utilizes solid-phase extraction for efficient sample cleanup and concentration, followed by the specificity and sensitivity of tandem mass spectrometry.[9][10]

Data Presentation

The performance of this analytical method was evaluated based on established bioanalytical method validation guidelines.[1][2][3][11] The following table summarizes the quantitative data obtained during the method validation.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Calibration Range 0.1 ng/mL - 100 ng/mL-
Lower Limit of Quantification (LLOQ) 0.1 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (CV%) ≤ 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 11.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -7.8% to 5.4%Within ±15% (±20% at LLOQ)
Matrix Effect 92% - 104%CV ≤ 15%
Recovery > 85%Consistent and reproducible

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., deuterated this compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid, analytical grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., ISOLUTE® HCX)[12]

  • Control tissue (e.g., rat liver, brain)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.

Sample Preparation: Tissue Homogenization and Extraction
  • Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic beads.

  • Add 400 µL of cold PBS (pH 7.4).

  • Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.[4][13]

  • Transfer 100 µL of the tissue homogenate to a clean microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on a mixed-mode cation exchange sorbent.[12][14]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 348.2 → Q3: m/z 234.1 (Collision Energy: 25 eV)

    • Internal Standard (IS): Q1: m/z 353.2 → Q3: m/z 239.1 (Collision Energy: 25 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue_sample 1. Weigh Tissue Sample (approx. 100 mg) homogenization 2. Add PBS & Homogenize tissue_sample->homogenization add_is 3. Add Internal Standard (IS) homogenization->add_is protein_precipitation 4. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation 5. Centrifuge protein_precipitation->centrifugation supernatant_transfer 6. Collect Supernatant centrifugation->supernatant_transfer spe_load 8. Load Sample supernatant_transfer->spe_load spe_conditioning 7. Condition SPE Cartridge spe_conditioning->spe_load spe_wash 9. Wash Cartridge spe_load->spe_wash spe_elute 10. Elute Analytes spe_wash->spe_elute spe_dry 11. Evaporate to Dryness spe_elute->spe_dry reconstitute 12. Reconstitute spe_dry->reconstitute lcms_analysis 13. LC-MS/MS Analysis reconstitute->lcms_analysis data_processing 14. Data Processing & Quantification lcms_analysis->data_processing

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CB-64D Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB-64D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of this compound.

Q1: I'm having trouble dissolving this compound. What is the recommended first step?

A1: The initial approach to solubilizing a new or challenging compound like this compound should be systematic. We recommend starting with a small-scale solubility assessment in common laboratory solvents. Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic molecules and is a good starting point.[1] If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[1] For aqueous-based assays, the common practice is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.[1]

Q2: this compound precipitates out of my aqueous buffer when I dilute it from a DMSO stock. How can I prevent this?

A2: This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]

  • Use of Surfactants: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]

  • pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer may improve the solubility of this compound, especially if it has ionizable groups.[1][2]

  • Co-solvents: The addition of a co-solvent to your aqueous buffer can increase the solubility of your compound.

Q3: Can I use heat or sonication to help dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[1] It is advisable to warm the solution gently, for instance, in a 37°C water bath, and use short bursts of sonication to avoid overheating.[1] However, it is crucial to first establish the thermal stability of this compound, as excessive or prolonged heating can lead to its degradation.[1] Always visually inspect the solution for any changes in color, which might indicate degradation.[1]

Data Presentation: Solubility Assessment of this compound

SolventConcentration (mg/mL)Visual Observation (Clear, Hazy, Precipitate)Temperature (°C)Notes (e.g., required heating/sonication)
DMSO
Ethanol
DMF
PBS (pH 7.4)
Other (Specify)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out a small, precise amount of this compound powder.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in short bursts can also be applied.[1]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Cell-Based Apoptosis Assay with this compound

This compound is known to induce apoptosis in cancer cells.[3] This protocol outlines a general procedure for treating cells with this compound.

  • Cell Seeding: Plate your cancer cell line of interest (e.g., SK-N-SH) in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Dilution: On the day of treatment, thaw an aliquot of your this compound stock solution. Prepare serial dilutions of this compound in your cell culture medium. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability.

  • Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

  • Apoptosis Assessment: Analyze the cells for markers of apoptosis using a method of your choice (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assay, or TUNEL staining).

Visualizations

Signaling Pathway

CB64D_Apoptosis_Pathway CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to & Activates Cell Cancer Cell (e.g., SK-N-SH) Downstream Downstream Signaling Events Sigma2R->Downstream Apoptosis Apoptosis Downstream->Apoptosis Solubility_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution start Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve check_sol Visually Inspect for Clarity dissolve->check_sol store Aliquot & Store at -20°C/-80°C check_sol->store dilute Dilute Stock in Aqueous Buffer/Media store->dilute check_precip Check for Precipitation dilute->check_precip proceed Proceed with Experiment check_precip->proceed No troubleshoot Troubleshoot check_precip->troubleshoot Yes

References

Technical Support Center: CB-64D Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the CB-64D binding assay. This compound is a novel, high-affinity antagonist for the Dopamine D2 receptor (D2R). The following information is designed to help you optimize your experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound competitive binding assay?

A1: The this compound competitive binding assay is designed to determine the affinity of a test compound (like this compound) for the Dopamine D2 receptor (D2R). This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2R. The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled test compound increases. This displacement is used to calculate the inhibitory concentration (IC50) of the test compound, which can then be used to determine its binding affinity (Ki).

Q2: What are the critical reagents and equipment needed for this assay?

A2:

  • Biological Material : Cell membranes expressing the human Dopamine D2 receptor (D2R).

  • Radioligand : A high-affinity radiolabeled ligand for D2R, such as [³H]-Spiperone.

  • Test Compound : Your unlabeled compound of interest, this compound.

  • Non-specific Binding Control : A high concentration of a known D2R antagonist (e.g., Haloperidol) to determine non-specific binding.

  • Assay Buffer : A buffer solution with a stable pH and appropriate ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration System : A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Detection System : A liquid scintillation counter to measure radioactivity.

  • General Lab Equipment : Pipettes, centrifuge, 96-well plates, etc.

Q3: How do I interpret the results of my this compound binding assay?

A3: The primary result of a competitive binding assay is the IC50 value, which is the concentration of your test compound (this compound) that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher affinity of the test compound for the receptor. The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the affinity of the test compound for the receptor.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Non-Specific Binding (>30% of Total Binding) 1. Radioligand concentration is too high. 2. Insufficient washing of the filters. 3. Radioligand is sticking to the filter paper or plate. 4. Contamination of reagents.1. Reduce the concentration of the radioligand. 2. Increase the number of wash steps or the volume of wash buffer. 3. Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine). 4. Use fresh, high-quality reagents.
Low Specific Binding Signal 1. Insufficient receptor concentration in the membrane preparation. 2. Degradation of the receptor or radioligand. 3. Incubation time is too short to reach equilibrium. 4. Incorrect buffer composition (pH, ionic strength).1. Increase the amount of membrane protein per well. 2. Use fresh membrane preparations and radioligand. Store them properly. 3. Increase the incubation time. 4. Verify the pH and composition of the assay buffer.
High Variability Between Replicates 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Inconsistent washing of filters. 4. Temperature fluctuations during incubation.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure all solutions are thoroughly mixed before and after addition to the wells. 3. Ensure consistent and rapid washing for all samples. 4. Use a temperature-controlled incubator.
Atypical Competition Curve (Shallow or Biphasic) 1. The test compound has multiple binding sites with different affinities. 2. The test compound is not stable in the assay buffer. 3. Allosteric modulation is occurring. 4. Experimental artifacts.1. Consider more complex binding models for data analysis. 2. Check the stability of your compound under the assay conditions. 3. This may indicate a more complex interaction with the receptor. 4. Repeat the experiment carefully, ensuring all steps are followed precisely.

Experimental Protocol: this compound Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the Dopamine D2 receptor (D2R) using [³H]-Spiperone as the radioligand.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand Stock: [³H]-Spiperone (specific activity ~80 Ci/mmol) diluted in assay buffer to a working concentration of 2 nM (for a final concentration of 0.5 nM in the assay).

  • Test Compound (this compound) Dilutions: Prepare a serial dilution of this compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Non-specific Binding Control: 10 µM Haloperidol in assay buffer.

  • Membrane Preparation: Thaw D2R-expressing cell membranes on ice and dilute in assay buffer to a final concentration of 20 µ g/well .

2. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol.

    • This compound Competition: 50 µL of each this compound dilution.

  • Add 50 µL of the D2R membrane preparation to all wells.

  • Add 100 µL of the [³H]-Spiperone working solution to all wells. The final assay volume is 200 µL.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

  • Measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (CPM in presence of this compound - Non-specific Binding) / (Total Binding - Non-specific Binding) * 100.

  • Plot the % Specific Binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative IC50 and Ki Values for this compound

CompoundIC50 (nM)Ki (nM)RadioligandRadioligand Concentration (nM)Receptor
This compound5.21.8[³H]-Spiperone0.5Dopamine D2
Haloperidol (Control)2.10.73[³H]-Spiperone0.5Dopamine D2

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Radioligand, this compound) membranes Prepare D2R Membrane Dilution plate_setup Add Reagents to 96-well Plate membranes->plate_setup incubation Incubate at Room Temp for 90 min plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting (CPM) filtration->scintillation data_proc Calculate Specific Binding scintillation->data_proc curve_fit Generate Competition Curve (IC50) data_proc->curve_fit ki_calc Calculate Ki Value curve_fit->ki_calc

Caption: Workflow for the this compound competitive binding assay.

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates CB64D This compound (Antagonist) CB64D->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D2 receptor signaling pathway.

troubleshooting inconsistent results with CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with CB-64D. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a high-affinity sigma-2 (σ2) receptor agonist, with a significantly lower affinity for the sigma-1 (σ1) receptor.[1][2] It has been shown to induce apoptosis in certain cancer cell lines, such as SK-N-SH.[1] Its selectivity for the σ2 receptor makes it a valuable tool for studying the function of this receptor in various cellular processes.

Q2: What are the known off-target effects of this compound?

A2: While highly selective for the sigma-2 receptor over the sigma-1 receptor, this compound also exhibits high affinity for mu (µ) opioid receptors.[2] Researchers should consider this off-target activity when designing experiments and interpreting results, especially in systems where opioid receptor signaling is relevant.

Q3: How should I store and handle this compound?

A3: this compound should be stored at room temperature in the continental US; however, storage conditions may vary elsewhere.[1] Always refer to the Certificate of Analysis provided with your specific lot for the most accurate storage recommendations. For solution preparation, consult the product datasheet for appropriate solvents and stability information.

Troubleshooting Inconsistent Results

Issue 1: Observed Potency of this compound is Lower or More Variable Than Expected.

This is a common issue that can arise from several factors related to compound handling, experimental setup, and cell culture conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Compound Degradation Verify proper storage and handling of this compound powder and stock solutions.Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Inaccurate Concentration Confirm the accuracy of serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
Cell Health and Density Monitor cell health, passage number, and seeding density.Use cells within a consistent passage number range. Ensure cells are healthy and seeded at a consistent density for all experiments.
Assay Variability Assess the reproducibility of your experimental assay.Include appropriate positive and negative controls in every experiment. Run replicate samples to assess intra-assay variability.
Issue 2: Unexpected Cellular Responses or Off-Target Effects Observed.

Unanticipated results may be due to the known off-target activity of this compound or other experimental variables.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Mu (µ) Opioid Receptor Activation Determine if the observed effect is mediated by µ-opioid receptors.[2]Co-incubate cells with a µ-opioid receptor antagonist (e.g., naloxone) to see if the unexpected effect is blocked.
Sigma-1 (σ1) Receptor Involvement at High Concentrations Consider the possibility of σ1 receptor engagement at high concentrations of this compound.Perform a dose-response curve to determine if the effect is only observed at concentrations where σ1 receptor affinity becomes relevant.
Cell Line-Specific Effects The cellular context can influence the response to this compound.Test the effects of this compound in multiple cell lines to determine if the observed response is specific to a particular cell type.

Experimental Protocols

General Protocol for Assessing this compound-Induced Apoptosis

This protocol provides a general workflow for evaluating the apoptotic effects of this compound in a cancer cell line (e.g., SK-N-SH).

  • Cell Culture: Culture SK-N-SH cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Apoptosis Assay: Quantify apoptosis using a preferred method, such as:

    • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

    • Caspase-3/7 activity assay.

    • TUNEL assay.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on apoptosis.

Visualizations

Signaling Pathway of this compound

CB64D_Signaling CB64D This compound Sigma2 Sigma-2 Receptor CB64D->Sigma2 Agonist MuOpioid Mu Opioid Receptor CB64D->MuOpioid Agonist (Off-target) Apoptosis Apoptosis Sigma2->Apoptosis OffTarget Off-Target Effects MuOpioid->OffTarget

Caption: Proposed signaling pathway for this compound.

Troubleshooting Workflow for Inconsistent Potency

Troubleshooting_Workflow Start Inconsistent Potency Observed Check_Storage Verify Compound Storage and Handling Start->Check_Storage Check_Dilutions Confirm Accuracy of Serial Dilutions Check_Storage->Check_Dilutions Check_Cells Assess Cell Health and Density Check_Dilutions->Check_Cells Check_Assay Evaluate Assay Reproducibility Check_Cells->Check_Assay Resolved Issue Resolved Check_Assay->Resolved

Caption: Logical workflow for troubleshooting inconsistent potency.

References

Technical Support Center: Improving the Stability of CB-64D in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the novel compound CB-64D.

Troubleshooting Guide: this compound Degradation in Solution

This guide is designed to help you identify and resolve common stability challenges with this compound.

Issue 1: Rapid Loss of this compound Potency in Aqueous Buffers

If you observe a significant decrease in the biological activity or concentration of this compound in your aqueous assay buffer, consider the following potential causes and solutions.

Potential Cause Suggested Solutions
Hydrolysis This compound contains ester and amide functional groups susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. To mitigate this: • Adjust the buffer pH to a range of 6.0-7.0, where this compound exhibits maximal stability. • Prepare fresh solutions before each experiment. • If the experiment allows, consider using a buffer with a lower water activity.
Oxidation The electron-rich aromatic rings in this compound are prone to oxidation, which can be accelerated by dissolved oxygen and light exposure. To prevent this: • Degas your buffer before use to remove dissolved oxygen. • For highly sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). • Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. • Consider adding antioxidants like ascorbic acid (0.01-0.1%) if compatible with your assay.
Precipitation This compound has low aqueous solubility, which can lead to precipitation over time, especially at higher concentrations. This can be mistaken for degradation. To address this: • Prepare a more dilute stock solution. • Use a co-solvent such as DMSO or ethanol (B145695) in your stock solution, ensuring the final concentration in the assay is compatible with your experimental system (typically ≤ 0.5% for cell-based assays). • Visually inspect solutions for any particulate matter before use.
Adsorption This compound may adsorb to the surfaces of plastic storage containers or assay plates, reducing its effective concentration. To minimize adsorption: • Use low-binding plasticware or glass containers for storage and experiments. • Consider adding a small amount of a non-ionic surfactant, such as Tween® 80 (0.01-0.05%), to your buffer if it does not interfere with your assay.

Issue 2: Inconsistent Results Between Experiments

Variability in experimental outcomes can often be traced back to inconsistencies in solution preparation and handling.

Potential Cause Suggested Solutions
Inconsistent Solution Preparation Minor variations in preparing solutions can lead to significant differences in experimental results. To ensure consistency: • Standardize your protocol for solution preparation, including the order of reagent addition and mixing times. • Use calibrated pipettes and balances for accurate measurements.
Variable Storage Conditions The stability of this compound is sensitive to storage time and temperature. To maintain consistency: • Prepare fresh solutions for each experiment whenever possible. • If storage is necessary, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. • Store stock solutions at -80°C for long-term stability and at 4°C for short-term use (up to 24 hours).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term storage (up to 6 months), solid this compound and stock solutions in anhydrous DMSO should be stored at -80°C. For short-term storage (up to one week), aliquoted stock solutions can be kept at 4°C. It is crucial to minimize freeze-thaw cycles by preparing single-use aliquots.

Q2: How can I assess the stability of this compound in my specific experimental buffer?

A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at the desired concentration in your buffer. Aliquots of this solution should be incubated under your experimental conditions (e.g., temperature, light exposure) for various durations. The concentration of the remaining this compound can then be quantified at each time point using a stability-indicating analytical method, such as HPLC-UV.

Q3: What are the primary degradation products of this compound?

A3: Forced degradation studies have identified two primary degradation pathways for this compound: hydrolysis of the ester linkage, yielding this compound-acid, and oxidation of the phenol (B47542) moiety, resulting in this compound-quinone.

This compound Degradation Pathway

CB64D This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) CB64D->Hydrolysis Ester Linkage Oxidation Oxidation (O2, Light) CB64D->Oxidation Phenol Moiety CB64D_Acid This compound-Acid (Inactive) Hydrolysis->CB64D_Acid CB64D_Quinone This compound-Quinone (Inactive) Oxidation->CB64D_Quinone

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method allows for the separation and quantification of this compound from its primary degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study of this compound

This protocol is used to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of 100 µg/mL with the mobile phase.

  • Analyze the samples using the stability-indicating HPLC-UV method described in Protocol 1.

This compound Stability Assessment Workflow

start Start: Stability Issue Observed identify Identify Potential Causes (Hydrolysis, Oxidation, etc.) start->identify troubleshoot Implement Troubleshooting Steps (Adjust pH, Protect from Light, etc.) identify->troubleshoot assess Assess Stability with HPLC (Protocol 1) troubleshoot->assess stable This compound is Stable assess->stable not_stable This compound is Unstable assess->not_stable forced_degradation Perform Forced Degradation Study (Protocol 2) not_stable->forced_degradation reformulate Consider Reformulation (Add Excipients) forced_degradation->reformulate reformulate->assess

Caption: Workflow for assessing and improving this compound stability.

Technical Support Center: Refining CB-64D Dosage for Specific Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CB-64D, a selective sigma-2 (σ2) receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2][3] It exhibits a high affinity for the σ2 receptor with a Ki (inhibitor constant) of 16.5 nM, showing 185-fold selectivity over the sigma-1 (σ1) receptor (Ki = 3063 nM). This compound induces apoptosis, or programmed cell death, in various cancer cell lines, including the human neuroblastoma cell line SK-N-SH.[4] Notably, it activates a novel apoptotic pathway that is independent of p53 and caspases, which are key mediators in many conventional apoptotic processes.[1]

Q2: In which cancer cell lines has this compound been shown to be effective?

A2: this compound has demonstrated cytotoxic and apoptotic effects in a range of cancer cell lines. This includes breast cancer cell lines such as MCF-7 and T47D, as well as the neuroblastoma cell line SK-N-SH.[1][4] Its efficacy is noted to be independent of the p53 genotype and drug-resistance phenotype in breast tumor cells.[1]

Q3: What is the recommended starting concentration for in vitro experiments with this compound?

A3: Based on published studies, a common concentration range for inducing apoptosis in cancer cell lines is in the micromolar range. For instance, a concentration of 100 µM this compound has been used to induce apoptosis in MCF-7 and T47D breast cancer cells over a 48-hour period. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to ensure compound integrity.

Troubleshooting Guides

Issue 1: Inconsistent or No Apoptotic Effect Observed

  • Possible Cause 1: Suboptimal Dosage. The effective concentration of this compound can vary significantly between different cell lines.

    • Solution: Perform a dose-response study to determine the optimal concentration (e.g., IC50 or EC50) for your specific cell line. Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective window.

  • Possible Cause 2: Insufficient Incubation Time. The induction of apoptosis by this compound is a time-dependent process.

    • Solution: Conduct a time-course experiment to determine the optimal incubation period. For example, you can assess apoptosis at 24, 48, and 72 hours post-treatment.

  • Possible Cause 3: Cell Line Resistance. While this compound has shown efficacy in various cancer cells, some cell lines may exhibit intrinsic resistance.

    • Solution: Verify the expression of the sigma-2 receptor (TMEM97) in your cell line of interest. Low or absent expression may explain the lack of response.

  • Possible Cause 4: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the stock solution is stored correctly at low temperatures and protected from light. Prepare fresh dilutions from the stock for each experiment.

Issue 2: High Background or Off-Target Effects

  • Possible Cause 1: High Affinity for Mu (µ) Opioid Receptors. this compound has been reported to have a high affinity for µ-opioid receptors.

    • Solution: If your experimental system expresses µ-opioid receptors, consider using an opioid receptor antagonist as a control to distinguish between sigma-2 and opioid-mediated effects.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

    • Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent but without this compound) in all experiments.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for sigma receptors. Note that specific EC50/IC50 values for cytotoxicity in various cell lines are not extensively reported in the public domain and should be determined empirically.

CompoundReceptorKi (nM)Reference
This compound Sigma-2 (σ2)16.5[1]
Sigma-1 (σ1)3063[1]
Mu (µ) Opioid37.6

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Target cancer cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the optimal duration determined from previous experiments.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key processes related to this compound.

G cluster_0 This compound Experimental Workflow cluster_1 Endpoint Assays start Start with Cancer Cell Line seed Seed cells in multi-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for defined time periods treat->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity Assess cell viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis Detect programmed cell death analyze Data Analysis (IC50/EC50, % Apoptosis) cytotoxicity->analyze apoptosis->analyze

Caption: Experimental workflow for assessing this compound efficacy.

G CB64D This compound Sigma2R Sigma-2 Receptor (TMEM97) CB64D->Sigma2R binds & activates Lysosome Lysosomal Destabilization Sigma2R->Lysosome ROS Reactive Oxygen Species (ROS) Production Sigma2R->ROS Lysosome->ROS Apoptosis Caspase-Independent Apoptosis Lysosome->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: this compound induced caspase-independent apoptosis pathway.

G cluster_troubleshooting Troubleshooting Logic cluster_checks Initial Checks cluster_solutions Solutions start Inconsistent/No Effect check_dose Is the dose optimized? start->check_dose check_time Is the incubation time sufficient? start->check_time check_compound Is the compound integrity confirmed? start->check_compound dose_response Perform Dose-Response Curve check_dose->dose_response If No time_course Perform Time-Course Experiment check_time->time_course If No fresh_prep Use Freshly Prepared Compound check_compound->fresh_prep If No

References

Technical Support Center: Preventing Degradation of CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of the experimental compound CB-64D during their work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely causes and how can I prevent this?

A1: Rapid degradation in aqueous solutions is often due to hydrolysis, pH instability, or oxidation.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for this compound stability. Prepare your solutions in a buffered system (e.g., phosphate, citrate, or TRIS buffers) and assess stability across a pH range (e.g., pH 4-8).

    • Temperature Control: Perform all manipulations on ice and store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

    • De-gassing: To minimize oxidation, de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.

    • Antioxidants: Consider the addition of antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT), but first verify their compatibility with your experimental system.

Q2: My stock solution of this compound in an organic solvent (e.g., DMSO) shows precipitation or color change over time. What should I do?

A2: Precipitation can indicate poor solubility or degradation into less soluble products. A color change often signals a chemical transformation.

  • Troubleshooting Steps:

    • Solvent Selection: Test the solubility and stability of this compound in a panel of research-grade, anhydrous organic solvents (e.g., DMSO, DMF, Ethanol).

    • Concentration Limits: Determine the maximum stable concentration of this compound in your chosen solvent. Do not create supersaturated stock solutions.

    • Inert Atmosphere: For highly sensitive compounds, overlay your stock solution with an inert gas before sealing and storing.

    • Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light-induced degradation.

Q3: How can I minimize the degradation of this compound in my cell culture media during long-term experiments?

A3: Components in cell culture media, along with physiological conditions, can contribute to compound degradation.

  • Troubleshooting Steps:

    • Media Stability Study: Pre-incubate this compound in your complete cell culture medium (without cells) for the duration of your experiment. Sample at various time points and analyze for this compound concentration to determine its stability profile.

    • Component Interaction: Be aware that media components like L-glutamine or certain serum proteins can potentially interact with and degrade your compound.

    • Frequent Media Changes: If this compound is found to be unstable in media, replenish it with freshly prepared media at regular intervals during your experiment.

    • Use of Stabilizers: The use of stabilizing agents such as polymers or non-ionic surfactants may help protect the compound. However, their effects on cell viability and experimental outcomes must be carefully evaluated.[1]

Quantitative Data Summary

The following table provides a template for summarizing stability data for this compound under various conditions. Researchers should populate this with their own experimental findings.

ConditionTemperature (°C)pHSolvent/Medium% this compound Remaining after 24h% this compound Remaining after 72h
Aqueous 45.050 mM Citrate Buffer95%85%
47.450 mM Phosphate Buffer80%60%
25 (Room Temp)7.450 mM Phosphate Buffer50%20%
Organic -20N/AAnhydrous DMSO>99%>99%
4N/AAnhydrous DMSO98%95%
Cell Culture 377.4DMEM + 10% FBS65%30%

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Spike the stock solution into each buffer to achieve a final desired concentration, ensuring the organic solvent concentration is minimal (e.g., <0.1%).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Analysis: Immediately analyze the concentration of remaining this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each pH to determine the optimal pH for stability.

Protocol 2: Evaluating Freeze-Thaw Stability

  • Sample Preparation: Prepare multiple aliquots of this compound in your desired experimental solvent or buffer.

  • Freeze-Thaw Cycles:

    • Store the aliquots at -20°C or -80°C for at least 24 hours.

    • Thaw the samples at room temperature or on ice until completely liquid. This constitutes one freeze-thaw cycle.

    • Refreeze the samples for another 24 hours.

  • Cycle Repetition: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, and 5 cycles).

  • Analysis: After each cycle, analyze the concentration of this compound and compare it to a control sample that has not undergone any freeze-thaw cycles.

Visualizations

degradation_pathway cluster_factors Degradation Factors CB64D This compound (Active) Degraded_Product_A Degraded Product A (Inactive) CB64D->Degraded_Product_A High pH / H₂O Degraded_Product_B Degraded Product B (Inactive) CB64D->Degraded_Product_B O₂ / Metal Ions Degraded_Product_C Degraded Product C (Inactive) CB64D->Degraded_Product_C UV Light Hydrolysis Hydrolysis (H₂O) Hydrolysis->Degraded_Product_A Oxidation Oxidation ([O]) Oxidation->Degraded_Product_B Photolysis Photolysis (Light) Photolysis->Degraded_Product_C experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike Spike Stock into Buffers Prep_Stock->Spike Prep_Buffers Prepare Buffers (Varying pH) Prep_Buffers->Spike Incubate Incubate at Constant Temperature Spike->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Plot % this compound vs. Time Analyze->Plot Determine Determine Optimal Stability Conditions Plot->Determine

References

Technical Support Center: Synthesis of High-Purity CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The following resource provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of high-purity CB-64D. This document addresses common challenges, offers solutions, and presents detailed protocols to ensure the successful synthesis and purification of this potent and selective sigma-2 receptor ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound to ensure high purity?

A1: The purity of the final this compound product is highly dependent on several critical factors throughout the synthesis process. Key parameters to monitor and control include:

  • Purity of Starting Materials: Impurities in the initial reactants can be carried through the synthesis and complicate purification. Always use reagents of the highest possible purity.

  • Reaction Temperature: Side reactions are often temperature-dependent. Maintaining the recommended reaction temperatures is crucial to minimize the formation of byproducts.

  • Reaction Time: Both insufficient and excessive reaction times can lead to a lower yield of the desired product and an increase in impurities.

  • Stoichiometry of Reactants: Precise measurement and control of the molar ratios of reactants are essential for driving the reaction to completion and minimizing unreacted starting materials.

  • Inert Atmosphere: The reaction is sensitive to atmospheric oxygen and moisture. Conducting the synthesis under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the formation of oxidation byproducts.

Q2: I am observing a lower than expected yield for this compound. What are the potential causes?

A2: A low yield of this compound can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: Verify that the reaction has gone to completion using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagents: The quality and activity of reagents, especially catalysts, can significantly impact yield. Ensure that all reagents are fresh and have been stored under appropriate conditions.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps. Optimize these procedures to minimize losses.

  • Side Reactions: The formation of unexpected byproducts can consume starting materials and reduce the yield of this compound. Analyze the crude reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation.

Q3: My final this compound product shows contamination with the diastereomer, CB-64L. How can I improve the stereoselectivity of the synthesis?

A3: Achieving high diastereoselectivity is a common challenge. The presence of the (-)-1S,5S enantiomer (CB-64L) can be minimized by:

  • Chiral Catalyst/Reagent: The choice of a highly stereoselective catalyst or chiral auxiliary is paramount. Ensure the catalyst is of high enantiomeric purity.

  • Solvent System: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Experiment with different solvent systems to find the optimal conditions.

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the formation of the thermodynamically more stable product.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity of Crude Product Incomplete reactionMonitor reaction progress by TLC or LC-MS. Extend reaction time if necessary.
Formation of side productsOptimize reaction temperature and stoichiometry. Analyze byproducts to understand side reaction pathways.
Degradation of starting material or productEnsure an inert atmosphere and appropriate temperature control.
Difficulty in Removing a Specific Impurity Co-elution during chromatographyModify the mobile phase composition or try a different stationary phase for column chromatography.
Similar solubility propertiesConsider recrystallization from a different solvent system.
Inconsistent Yields Between Batches Variation in reagent qualityUse reagents from the same lot or re-validate new batches of reagents.
Inconsistent reaction setupStandardize all reaction parameters, including glassware, stirring speed, and heating method.
Presence of Residual Solvents Inefficient dryingDry the final product under high vacuum for an extended period. Use a suitable drying agent.

Experimental Protocols

A detailed, step-by-step protocol for a key purification step is provided below.

Protocol: High-Performance Liquid Chromatography (HPLC) Purification of this compound

  • Column Selection: A chiral stationary phase column is recommended for separating this compound from its diastereomer, CB-64L. A C18 column can be used for general purity analysis.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid). The exact ratio should be optimized based on the specific column and system, but a starting gradient of 30-70% acetonitrile is often effective.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize the sample to obtain a pure, dry powder.

Visualizations

Diagram 1: General Synthesis Workflow for this compound

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (Controlled Temp & Atmosphere) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Chromatography (e.g., HPLC) Concentration->Purification Final_Product High-Purity this compound Purification->Final_Product Troubleshooting_Purity Start Low Purity Detected Check_Crude Analyze Crude Reaction Mixture Start->Check_Crude Incomplete_Reaction Incomplete Reaction? Check_Crude->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Reaction Yes Side_Products->Optimize_Reaction Yes Purification_Issue Purification Ineffective? Side_Products->Purification_Issue No Success High Purity Achieved Optimize_Reaction->Success Optimize_Purification Optimize Chromatography (Solvent, Column) Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

interpreting unexpected data from CB-64D studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with CB-64D. Here you will find information to help interpret unexpected data and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agonist for sigma receptors, with a high affinity for the sigma-2 receptor (Ki of 16.5 nM) and a significantly lower affinity for the sigma-1 receptor (Ki of 3063 nM), demonstrating a 185-fold selectivity for the sigma-2 subtype.[1][2] It has been shown to induce apoptosis in cancer cells, such as the SK-N-SH neuroblastoma cell line.[1]

Q2: What are the known off-target binding profiles for this compound?

A2: While highly selective for the sigma-2 receptor over the sigma-1 receptor, this compound also exhibits a high affinity for the mu (µ) opioid receptor, with a Ki value of 37.6 nM.[2] Researchers should consider this off-target activity when designing experiments and interpreting data, as it may contribute to unexpected biological effects.

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution. Store the solid compound and stock solutions at -20°C or lower for long-term stability. For short-term storage, 4°C is acceptable. Please refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q4: In which cancer cell lines has this compound been shown to be effective?

A4: this compound has been demonstrated to induce apoptosis in the SK-N-SH neuroblastoma cell line.[1] Its efficacy in other cancer cell lines will depend on the expression levels of the sigma-2 receptor and the cellular context.

Troubleshooting Unexpected Data

Issue 1: Reduced or No Apoptosis Induction in Target Cells

Q: We are treating our cancer cell line with this compound, but we are observing significantly less apoptosis than expected, or none at all. What could be the cause?

A: Several factors could contribute to a lack of apoptotic response. These can be broadly categorized into issues with the compound, the experimental setup, or the biology of the cell line.

Troubleshooting Guide:

  • Compound Integrity:

    • Verify the correct dilution of your this compound stock solution. A simple calculation error can lead to a final concentration that is too low to induce a response.

    • Assess the stability of the compound. If it has been stored improperly or for an extended period, it may have degraded.

  • Experimental Protocol:

    • Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the optimal density. Over-confluent or stressed cells may not respond appropriately to stimuli.

    • Incubation Time: The time required to observe apoptosis can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint.

    • Assay Sensitivity: The method used to detect apoptosis is crucial. Consider using a combination of assays that measure different apoptotic markers (e.g., caspase activation, annexin (B1180172) V staining, and DNA fragmentation) to confirm your results.

  • Cell Line Biology:

    • Sigma-2 Receptor Expression: The primary target of this compound is the sigma-2 receptor. If your cell line expresses low or undetectable levels of this receptor, it will likely be resistant to the compound. It is advisable to quantify the sigma-2 receptor expression level via qPCR or Western blot.

Hypothetical Data: Unexpected Apoptosis Results

Cell LineTreatmentIncubation Time (h)Apoptotic Cells (%) - ExpectedApoptotic Cells (%) - Observed
SK-N-SHVehicle (0.1% DMSO)48< 5%4.5%
SK-N-SHThis compound (100 nM)48> 60%8.2%
MCF-7Vehicle (0.1% DMSO)48< 5%5.1%
MCF-7This compound (100 nM)48~50%7.5%

Detailed Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Plating: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the predetermined optimal time.

  • Cell Harvesting:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate controls to set the gates for live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Signaling Pathway for this compound Induced Apoptosis

G CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to ER_Stress ER Stress Sigma2R->ER_Stress ROS ROS Production Sigma2R->ROS Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Expected signaling pathway of this compound-induced apoptosis.

Issue 2: Off-Target Effects Observed

Q: We are seeing unexpected phenotypic changes in our cells treated with this compound that do not seem to be related to apoptosis. Could this be due to off-target effects?

A: Yes, this is a possibility. This compound is known to have a high affinity for the mu (µ) opioid receptor.[2] If your cell line expresses this receptor, some of the observed effects could be mediated through opioid signaling pathways.

Troubleshooting Guide:

  • Confirm Mu Opioid Receptor Expression: First, determine if your cell line expresses the mu opioid receptor (OPRM1 gene) using qPCR or Western blot. If there is no expression, the off-target effects are likely mediated by a different, unknown mechanism.

  • Use a Selective Antagonist: To test for the involvement of the mu opioid receptor, co-treat the cells with this compound and a selective mu opioid receptor antagonist, such as naloxone. If the unexpected phenotype is blocked or reversed by the antagonist, it strongly suggests it is mediated by the mu opioid receptor.

  • Dose-Response Analysis: Perform a dose-response curve for the unexpected effect and compare it to the dose-response for apoptosis. If the EC50 for the off-target effect is significantly different, it may suggest different underlying mechanisms.

Hypothetical Data: Investigating Off-Target Effects

TreatmentApoptosis (%)Neurite Outgrowth (µm)
Vehicle (0.1% DMSO)4.115.2
This compound (50 nM)35.645.8
Naloxone (1 µM)4.316.1
This compound (50 nM) + Naloxone (1 µM)34.917.3

Detailed Experimental Protocol: Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from your cell line of interest that expresses the mu opioid receptor.

  • Radioligand Binding:

    • In a 96-well plate, add a constant concentration of a radiolabeled mu opioid receptor ligand (e.g., [³H]-DAMGO).

    • Add increasing concentrations of unlabeled this compound.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the Ki value for this compound at the mu opioid receptor using the Cheng-Prusoff equation.

Logical Workflow for Investigating Off-Target Effects

G Start Unexpected Phenotype Observed with this compound Check_Expression Check Mu Opioid Receptor Expression Start->Check_Expression Co_treatment Co-treat with Naloxone Check_Expression->Co_treatment Expression Positive No_Expression No Mu Opioid Receptor Expression Check_Expression->No_Expression Expression Negative Analyze_Phenotype Analyze Phenotype Co_treatment->Analyze_Phenotype Conclusion_Off_Target Phenotype is Mu Opioid Receptor-Mediated Analyze_Phenotype->Conclusion_Off_Target Phenotype Blocked Conclusion_On_Target Phenotype is Not Mu Opioid Receptor-Mediated Analyze_Phenotype->Conclusion_On_Target Phenotype Not Blocked

Caption: Workflow for investigating potential off-target effects of this compound.

Issue 3: Inconsistent Results Between Different Cell Lines

Q: We are observing a potent apoptotic effect of this compound in one cancer cell line but a much weaker effect in another, even though both are of the same cancer type. Why is there such a discrepancy?

A: This is a common observation in drug development and can be attributed to the inherent heterogeneity of cancer cells. The differential response to this compound is most likely due to variations in the expression of its target, the sigma-2 receptor, or differences in downstream signaling pathways.

Troubleshooting Guide:

  • Quantify Sigma-2 Receptor Expression: The most direct approach is to compare the expression levels of the sigma-2 receptor (TMEM97 gene) in both the sensitive and resistant cell lines. This can be done at the mRNA level using qPCR or at the protein level using Western blotting or flow cytometry with a validated antibody.

  • Assess Downstream Signaling Components: Even with similar receptor expression, differences in the abundance or activity of downstream signaling proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) can lead to varied responses.

  • Cellular Proliferation Rate: The rate at which cells divide can influence their sensitivity to apoptosis-inducing agents. Compare the doubling times of the two cell lines.

Hypothetical Data: Variable IC50 Values and Receptor Expression

Cell LineCancer TypeThis compound IC50 (nM)Sigma-2 Receptor mRNA (Relative Expression)
Cell Line ABreast Cancer751.0
Cell Line BBreast Cancer> 10000.15
Cell Line CNeuroblastoma501.5

Detailed Experimental Protocol: Quantitative PCR (qPCR) for Sigma-2 Receptor Expression

  • RNA Extraction: Extract total RNA from both the sensitive and resistant cell lines using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green master mix, primers specific for the sigma-2 receptor gene (TMEM97), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the reaction on a qPCR instrument.

  • Data Analysis:

    • Determine the Ct values for both the target gene and the housekeeping gene in each cell line.

    • Calculate the relative expression of the sigma-2 receptor using the ΔΔCt method.

Experimental Workflow for Comparing Cell Lines

G Start Observe Differential Sensitivity to this compound Cell_Lines Sensitive Cell Line Resistant Cell Line Start->Cell_Lines IC50 Determine IC50 for Apoptosis Cell_Lines->IC50 qPCR Quantify Sigma-2 Receptor mRNA (qPCR) Cell_Lines->qPCR Western Quantify Sigma-2 Receptor Protein (Western Blot) Cell_Lines->Western Correlate Correlate Receptor Expression with IC50 Values IC50->Correlate qPCR->Correlate Western->Correlate Conclusion Differential Sensitivity is Likely Due to Receptor Expression Levels Correlate->Conclusion

Caption: Workflow for comparing cell line sensitivity to this compound.

References

Validation & Comparative

A Comparative Analysis of CB-64D and CB-64L Affinity for Sigma Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sigma receptor binding affinities of the enantiomeric pair, CB-64D and CB-64L. The information presented herein is supported by experimental data to assist researchers in the selection of appropriate tool compounds for sigma receptor studies.

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular proteins that have emerged as promising therapeutic targets for a range of neurological disorders and cancer. This compound and CB-64L are stereoisomers that exhibit distinct and often opposing binding profiles for these receptor subtypes, highlighting the critical role of stereochemistry in ligand-receptor interactions. This guide will delve into their comparative binding affinities, the experimental methods used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinities of this compound and CB-64L for sigma-1 and sigma-2 receptors are typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented in the following table summarizes the reported Ki values for this compound and CB-64L.

CompoundSigma-1 (σ₁) Receptor Ki (nM)Sigma-2 (σ₂) Receptor Ki (nM)
This compound 3063[1]16.5[1]
CB-64L 10.5[1]154[1]

As the data indicates, this compound demonstrates a significantly higher affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. Conversely, CB-64L displays a higher affinity for the sigma-1 receptor. This opposing enantioselectivity makes them valuable tools for dissecting the distinct physiological roles of the two sigma receptor subtypes.[1]

Experimental Protocols

The determination of the binding affinities for this compound and CB-64L is achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound or CB-64L) to displace a radiolabeled ligand that is known to bind to the target receptor.

Key Methodologies:

1. Radioligand Binding Assay for Sigma-1 Receptors:

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, is commonly used.[2][3]

  • Tissue/Cell Preparation: Membranes are prepared from tissues or cells expressing sigma-1 receptors.[3]

  • Incubation: A fixed concentration of [³H]-(+)-pentazocine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or CB-64L).

  • Separation: Bound and free radioligand are separated by rapid filtration.[3]

  • Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

2. Radioligand Binding Assay for Sigma-2 Receptors:

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand, is often used.[2]

  • Masking of Sigma-1 Sites: To measure binding to sigma-2 receptors specifically, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is included in the assay to "mask" or block the sigma-1 binding sites.[4][5]

  • Procedure: The remainder of the procedure is similar to the sigma-1 binding assay, involving incubation with varying concentrations of the test compound, filtration, and quantification of bound radioactivity.

Below is a generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_receptor Receptor Preparation (Membrane Homogenates) incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_radioligand Radioligand Preparation (e.g., [3H]-(+)-pentazocine) prep_radioligand->incubation prep_competitor Test Compound Preparation (this compound or CB-64L dilutions) prep_competitor->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Calculate IC50 and Ki values counting->analysis

Experimental Workflow for Competitive Radioligand Binding Assay

Signaling Pathways

Understanding the signaling pathways associated with sigma receptors provides context for the functional implications of the differential binding of this compound and CB-64L.

Sigma-1 Receptor Signaling

The sigma-1 receptor is primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, where it acts as a molecular chaperone.[6] It plays a crucial role in regulating intracellular calcium signaling by modulating the activity of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor.[6][7]

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion S1R Sigma-1 Receptor IP3R IP3 Receptor S1R->IP3R modulates Ca_mito Mitochondrial Ca2+ IP3R->Ca_mito Ca2+ release

Simplified Sigma-1 Receptor Signaling Pathway

Sigma-2 Receptor Signaling

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also located in the ER.[8] It is involved in the regulation of cholesterol homeostasis and has been implicated in cell proliferation and death.[8] Sigma-2 receptor signaling can modulate various downstream pathways, including those involving calcium signaling and the regulation of cell cycle proteins.[8]

G cluster_er Endoplasmic Reticulum (ER) S2R Sigma-2 Receptor (TMEM97) Cholesterol Cholesterol Homeostasis S2R->Cholesterol regulates Cell_Prolif Cell Proliferation S2R->Cell_Prolif modulates Ca_Signal Ca2+ Signaling S2R->Ca_Signal modulates

Key Functions Modulated by the Sigma-2 Receptor

Conclusion

This compound and CB-64L represent a powerful pair of chemical probes for investigating the distinct functions of sigma-1 and sigma-2 receptors. The high sigma-2 affinity and selectivity of this compound make it an ideal tool for studying the roles of this receptor subtype in various physiological and pathological processes. In contrast, the preferential binding of CB-64L to the sigma-1 receptor allows for the specific exploration of its associated signaling pathways. The judicious use of these enantiomers, guided by the quantitative binding data and experimental protocols outlined in this guide, will undoubtedly contribute to a deeper understanding of sigma receptor pharmacology and the development of novel therapeutics.

References

A Comparative Analysis of CB-64D and Other Sigma-2 Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sigma-2 receptor ligand CB-64D with other notable alternatives. The following sections detail the binding affinities, functional activities, and underlying experimental methodologies, supported by quantitative data and pathway visualizations.

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, particularly in cancer due to its overexpression in proliferating tumor cells.[1][2] This has spurred the development of numerous ligands aimed at both diagnostics and therapeutics. This guide focuses on this compound, a selective sigma-2 receptor ligand, and compares its performance with other well-characterized ligands such as Siramesine and SV119.

Quantitative Comparison of Ligand Binding Affinities

The binding affinity (Ki) for the sigma-2 receptor and the selectivity over the sigma-1 receptor are critical parameters for evaluating these ligands. The data presented in the following table has been compiled from various radioligand binding assays.

LigandSigma-2 (TMEM97) Ki (nM)Sigma-1 Ki (nM)Selectivity (Sigma-1 Ki / Sigma-2 Ki)Reference(s)
This compound 16.53063185.6[3]
Siramesine 1.9--[4]
SV119 7.8--[4]
SW43 18--[4]
PB-28 1.1--[5]
RHM-4 0.2 (Kd)-High[6]
Haloperidol 20.7--[5]
Ifenprodil 5.3--[5]
DTG 19.0-Pan-sigma[5]

Functional Activity Profile

The functional activity of sigma-2 receptor ligands is often characterized by their ability to induce cytotoxicity and apoptosis in cancer cell lines. The following table summarizes the effective concentrations (EC50) or inhibitory concentrations (IC50) for these effects.

LigandFunctional EffectCell Line(s)EC50 / IC50 (µM)Reference(s)
This compound Cytotoxicity / ApoptosisMCF-7, T47D~100 (induces apoptosis)[7]
Siramesine CytotoxicityTMEM97 KO / double KO cells10.3 / 10.0[8]
SV119 CytotoxicityEMT-6, MDA-MB-435Induces caspase-3 activation at 40-80 µM[9]
WC-26 CytotoxicityEMT-6, MDA-MB-435Induces caspase-3 activation at 40-80 µM[9]
RHM-138 CytotoxicityEMT-6, MDA-MB-435Induces caspase-3 activation at 40-50 µM[9]
MAM03055A CytotoxicitySK-N-SH, SW48, SW480, MDA-MB-2311.35 - 8.26[10]
PB28 CytotoxicityTMEM97 KO / double KO cells59.8 / 57.4[8]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is a standard method for determining the binding affinity of ligands for the sigma-2 receptor.

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • [³H]DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compounds (e.g., this compound, Siramesine) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubate rat liver membrane homogenates (approximately 300 µg of protein) with a fixed concentration of [³H]DTG (e.g., 5 nM) and 100 nM (+)-pentazocine in the binding buffer.[10]

  • Add varying concentrations of the test compound to compete with the radioligand for binding to the sigma-2 receptor.

  • Incubate the mixture at 25°C for 120 minutes to reach equilibrium.[11]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand, such as 10 µM haloperidol.[10]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation Membranes Rat Liver Membranes Incubation Incubation (25°C, 120 min) Membranes->Incubation Radioligand [3H]DTG Radioligand->Incubation Mask (+)-Pentazocine Mask->Incubation Compound Test Compound Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis G MTT Cell Viability Assay Workflow cluster_setup Cell Culture Seeding Seed Cells in 96-well Plate Attachment Overnight Attachment Seeding->Attachment Treatment Treat with Test Compound Attachment->Treatment MTT_Incubation Add MTT & Incubate (3-4 hours) Treatment->MTT_Incubation Solubilization Add Detergent to Solubilize Formazan MTT_Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Data Analysis (EC50/IC50 Calculation) Measurement->Analysis G Sigma-2 Receptor (TMEM97) Signaling Pathways cluster_membrane Plasma Membrane / ER cluster_proliferation Proliferation cluster_apoptosis Apoptosis cluster_cholesterol Cholesterol Homeostasis S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with PKC PKC S2R->PKC modulates Raf Raf Kinase S2R->Raf modulates Caspase9 Caspase-9 S2R->Caspase9 activates Caspase8 Caspase-8 S2R->Caspase8 activates NPC1 NPC1 Regulation S2R->NPC1 LDL_Uptake LDL Uptake S2R->LDL_Uptake LDLR LDLR PGRMC1->LDLR interacts with PGRMC1->LDL_Uptake LDLR->LDL_Uptake Ligand Sigma-2 Ligand (e.g., this compound) Ligand->S2R Proliferation Cell Proliferation PKC->Proliferation Raf->Proliferation Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cholesterol Cholesterol Homeostasis NPC1->Cholesterol LDL_Uptake->Cholesterol

References

Unveiling the Selectivity of CB-64D for Sigma-2 Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's selectivity is paramount. This guide provides an objective comparison of CB-64D's selectivity for the sigma-2 (σ2) receptor against other well-characterized sigma-2 ligands. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of key experimental workflows and signaling pathways to support a comprehensive evaluation.

Comparative Analysis of Sigma-2 Receptor Ligand Selectivity

The selectivity of a ligand for its intended target over other receptors is a critical determinant of its potential therapeutic utility and its off-target side-effect profile. The following table summarizes the binding affinities (Ki in nM) of this compound and other notable sigma-2 receptor ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors. A higher selectivity ratio (Ki σ1 / Ki σ2) indicates a greater preference for the sigma-2 receptor.

CompoundKi σ1 (nM)Ki σ2 (nM)Selectivity (σ1/σ2)Off-Target Affinity (Ki in nM)
This compound 3063[1]16.5[1]185.6µ-opioid: 37.6[1]
CB-184 7436[1]13.4[1]554.9µ-opioid: 4.5[1]
Siramesine 17[2]0.12[2]141.7-
PB28 0.380.680.56-
SW43 -18[3]--

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. The following are standard methodologies for determining ligand binding affinity and functional activity at sigma-2 receptors.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is adapted from standard procedures used to determine the binding affinity of unlabelled ligands by measuring their ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

  • Radioligand: [³H]-(+)-Pentazocine for σ1 assays; [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) for σ2 assays.

  • Masking Agent (for σ2 assays): (+)-Pentazocine to block the binding of [³H]-DTG to σ1 receptors.

  • Test Compounds: this compound and comparator ligands at various concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Reaction Mixture Preparation: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer. For σ2 assays, include a saturating concentration of (+)-pentazocine to mask σ1 sites.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caspase-3 Activity Assay for Functional Assessment

This assay is used to determine if a sigma-2 ligand acts as an agonist by inducing apoptosis, a common functional response to sigma-2 receptor activation.

Materials:

  • Cell Line: A cancer cell line known to express sigma-2 receptors (e.g., SK-N-SH, MCF-7).

  • Test Compounds: this compound and comparator ligands.

  • Caspase-3 Substrate: A fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-AMC or DEVD-pNA).

  • Cell Lysis Buffer.

  • Assay Buffer.

  • Microplate Reader: Fluorometer or spectrophotometer.

Procedure:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells using the cell lysis buffer to release intracellular contents, including activated caspases.

  • Enzymatic Reaction: Add the caspase-3 substrate to the cell lysates in a microplate.

  • Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in validating this compound's selectivity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway associated with sigma-2 receptor activation.

G Experimental Workflow for Sigma-2 Receptor Ligand Selectivity cluster_0 Binding Affinity Determination cluster_1 Functional Activity Assessment cluster_2 Data Analysis and Interpretation A Radioligand Binding Assay (Sigma-1) E Calculate Ki Values and Selectivity Ratio (σ1/σ2) A->E B Radioligand Binding Assay (Sigma-2) B->E C Off-Target Binding Assays (e.g., µ-opioid receptor) C->E D Cell-Based Apoptosis Assay (e.g., Caspase-3 Activity) F Determine EC50 for Functional Response D->F G Comparative Analysis of Selectivity and Functional Potency E->G F->G

Caption: Workflow for assessing the selectivity and functional activity of a sigma-2 receptor ligand.

G Sigma-2 Receptor-Mediated Apoptotic Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling S2R Sigma-2 Receptor Ca_release ↑ Intracellular Ca2+ S2R->Ca_release Ligand This compound (or other agonist) Ligand->S2R Mito Mitochondrial Stress Ca_release->Mito Caspase_Activation Caspase-3 Activation Mito->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of sigma-2 receptor-induced apoptosis.

References

A Comparative Analysis of CB-64D and JZL184: Unraveling Distinct Mechanisms in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biochemical profiles, mechanisms of action, and experimental considerations for the sigma-2 receptor agonist CB-64D and the monoacylglycerol lipase (B570770) inhibitor JZL184.

In the landscape of pharmacological research, the precise understanding of molecular tools is paramount. This guide provides a detailed comparative analysis of two potent research compounds: this compound, a selective sigma-2 (σ2) receptor agonist, and JZL184, a well-characterized irreversible inhibitor of monoacylglycerol lipase (MAGL). While the initial query referenced "CB-184," available scientific literature points to a likely intended comparison with the widely studied JZL184 due to the structural and naming similarities of other compounds in the "CB" series and the extensive research available for JZL184. This guide will proceed with the comparison of this compound and JZL184, presenting their distinct mechanisms of action, supporting experimental data, and detailed protocols to aid researchers in their appropriate selection and application.

At a Glance: Key Distinctions Between this compound and JZL184

FeatureThis compoundJZL184
Primary Target Sigma-2 (σ2) ReceptorMonoacylglycerol Lipase (MAGL)
Mechanism of Action Agonist at σ2 receptors, with significantly lower affinity for σ1 receptors.[1]Irreversible inhibitor of MAGL, leading to the accumulation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[2]
Primary Cellular Effect Induction of apoptosis in cancer cells.[1]Enhancement of endocannabinoid signaling through the cannabinoid receptor 1 (CB1).[3][4]
Therapeutic Potential Investigated for its anti-tumor properties.[1]Studied for its potential in treating anxiety, inflammation, and cancer metastasis.[3][4][5]

Delving into the Mechanisms of Action

The divergent therapeutic potentials of this compound and JZL184 stem from their fundamentally different molecular targets and subsequent signaling cascades.

This compound: A Probe for Sigma-2 Receptor Function

This compound is a high-affinity ligand for the σ2 receptor, demonstrating a 185-fold selectivity over the σ1 receptor.[4] The σ2 receptor is implicated in various cellular processes, including cell proliferation and cell death. As an agonist, this compound's primary documented effect is the induction of apoptosis, which has been observed in cancer cell lines such as the human neuroblastoma cell line SK-N-SH.[1] The precise downstream signaling pathway from σ2 receptor activation by this compound leading to apoptosis is still an area of active investigation.

CB64D_Signaling CB64D This compound Sigma2 Sigma-2 Receptor CB64D->Sigma2 Binds and Activates Unknown Downstream Effectors (Under Investigation) Sigma2->Unknown Apoptosis Apoptosis Unknown->Apoptosis

Caption: Signaling pathway of this compound.

JZL184: An Amplifier of Endocannabinoid Signaling

JZL184 acts by irreversibly inhibiting the enzyme monoacylglycerol lipase (MAGL), which is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] This inhibition leads to a significant and selective increase in the levels of 2-AG in various tissues, including the brain.[2][3] The accumulated 2-AG then acts as an agonist at cannabinoid receptors, primarily the CB1 receptor, to elicit a range of physiological effects.[3][4] Research has demonstrated that the anti-metastatic and anxiolytic effects of JZL184 are mediated through the CB1 receptor.[3][5]

JZL184_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron JZL184 JZL184 MAGL MAGL JZL184->MAGL Inhibits TwoAG 2-AG MAGL->TwoAG Degrades CB1R CB1 Receptor TwoAG->CB1R Activates Downstream Downstream Signaling (e.g., reduced inflammation, anxiolysis, anti-metastasis) CB1R->Downstream

Caption: Mechanism of action of JZL184.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and JZL184 based on available experimental findings.

Table 1: Receptor Binding Affinity and Selectivity
CompoundTargetKi (nM)SelectivityReference
This compound Sigma-2 Receptor16.5185-fold over Sigma-1 Receptor[4]
Sigma-1 Receptor3063[4]
JZL184 MAGLIC50 = 8 nM (mouse brain membranes)>300-fold over FAAH[2]
FAAHIC50 = 4 µM (mouse brain membranes)[2]
Table 2: In Vivo Efficacy
CompoundModelDoseEffectReference
JZL184 Mouse model of lung cancer metastasis≥ 8 mg/kg (i.p.)Significantly reduced metastatic nodules[3]
Rat model of anxiety (elevated plus maze)8 mg/kg (i.p.)Anxiolytic-like effects[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and JZL184.

This compound: Sigma Receptor Binding Assay

A standard method to determine the binding affinity of ligands to sigma receptors is through competitive radioligand binding assays.[6][7]

  • Objective: To determine the inhibition constant (Ki) of this compound for sigma-1 and sigma-2 receptors.

  • Materials:

    • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).[8]

    • Radioligand: --INVALID-LINK---pentazocine for sigma-1 and [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) in the presence of unlabeled (+)-pentazocine to block sigma-1 sites for sigma-2.[6][7]

    • Test ligand: this compound at various concentrations.

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate: Membrane + Radioligand + this compound Start->Incubate Filter Separate Bound/Free Ligand (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

JZL184: MAGL Inhibition and 2-AG Quantification

To assess the efficacy of JZL184, researchers typically measure its ability to inhibit MAGL activity and the resulting increase in 2-AG levels.

  • Objective: To determine the IC50 of JZL184 for MAGL and to quantify the change in 2-AG levels in cells or tissues.

  • MAGL Inhibition Assay:

    • Materials: Cell or tissue lysates containing MAGL, a substrate for MAGL (e.g., 2-oleoylglycerol), and JZL184 at various concentrations.[9]

    • Procedure: Incubate the lysate with JZL184 for a specific time, then add the substrate. The reaction is stopped, and the product is quantified to determine the rate of hydrolysis and the extent of inhibition.[9]

  • 2-AG Quantification by LC-MS:

    • Materials: Cell or tissue samples treated with JZL184 or vehicle, internal standards, and a liquid chromatography-mass spectrometry (LC-MS) system.[3]

    • Procedure:

      • Homogenize and extract lipids from the samples.

      • Separate the lipids using liquid chromatography.

      • Detect and quantify 2-AG and other endocannabinoids using mass spectrometry.[3]

      • Normalize the endocannabinoid levels to the amount of protein in the sample.[3]

JZL184_Experiment_Workflow cluster_0 In Vitro / In Vivo Treatment cluster_1 Biochemical Analysis Treat Treat cells or animals with JZL184 or vehicle Inhibition MAGL Inhibition Assay Treat->Inhibition Quantification 2-AG Quantification (LC-MS) Treat->Quantification

Caption: Experimental workflow for characterizing JZL184.

Conclusion: Distinct Tools for Distinct Research Avenues

The choice between these two compounds will be dictated entirely by the research question at hand. For scientists investigating σ2 receptor pharmacology and its role in cell fate, this compound is an appropriate tool. For those exploring the intricacies of the endocannabinoid system and its modulation for therapeutic benefit, JZL184 is an indispensable inhibitor. This guide provides the foundational knowledge for researchers to make informed decisions in their experimental design and to accurately interpret their findings.

References

A Comparative Guide to CB-64D Binding: Cross-Validation and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CB-64D binding data, an overview of alternative sigma-2 receptor ligands, and detailed experimental protocols. The information is intended to support the objective evaluation of this compound's performance in sigma receptor binding studies.

This compound is a potent and selective agonist for the sigma-2 (σ2) receptor, a protein of significant interest in cancer biology and neuroscience.[1] Accurate determination of its binding affinity is crucial for its development as a research tool and potential therapeutic agent. This guide delves into the cross-validation of this compound binding data, compares its binding profile with alternative compounds, and outlines the standard experimental procedures for these assessments.

Comparative Analysis of Sigma-2 Receptor Ligands

The binding affinity of a ligand to its receptor is a critical parameter for evaluating its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the binding affinities of this compound and several alternative sigma-2 receptor ligands for both sigma-1 and sigma-2 receptors, along with their selectivity ratios.

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Sigma-1 Ki / Sigma-2 Ki)
This compound 3063[1][2]16.5[1][2]185.6
CB-184 7436[2]13.4[2]554.9
Siramesine (Lu 28-179) 15.30.12127.5
Haloperidol (B65202) 3.618.20.2
WC-26 15701.41121.4
SV119 1371.876.1

Note: Ki values are compiled from various sources and experimental conditions may vary.

Cross-Validation of Binding Data: Methodological Considerations

While radioligand binding assays are the gold standard for determining ligand-receptor binding affinities, cross-validation using alternative biophysical methods can provide a more robust and comprehensive understanding of the interaction. However, a review of the current literature did not yield specific studies that have cross-validated this compound binding data using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

These alternative methods offer distinct advantages:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of a ligand and receptor, allowing for the determination of both affinity (KD) and rate constants (ka and kd).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

The absence of such cross-validation studies for this compound highlights an opportunity for future research to further solidify our understanding of its binding characteristics.

Experimental Protocols

The determination of Ki values for sigma receptor ligands is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain membranes or other tissue/cell preparations expressing sigma-1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test Compound: Varying concentrations of the compound of interest.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter

Procedure:

  • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), varying concentrations of the test compound, and a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 5 nM).

  • For determining non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

  • Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

This protocol outlines the procedure for determining the binding affinity of a test compound for the sigma-2 receptor.

Materials:

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)

  • Membrane Preparation: Rat liver membranes or other tissue/cell preparations expressing sigma-2 receptors.

  • Sigma-1 Receptor Masking Agent: (+)-pentazocine

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM)

  • Test Compound: Varying concentrations of the compound of interest.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter

Procedure:

  • In a 96-well plate, combine the membrane preparation (typically 300-400 µg of protein), varying concentrations of the test compound, a fixed concentration of (+)-pentazocine to mask the sigma-1 receptors (e.g., 300 nM), and a fixed concentration of [³H]-DTG (typically near its Kd for the sigma-2 receptor, e.g., 3 nM).

  • For determining non-specific binding, a parallel set of wells should contain the membrane preparation, the radioligand, the masking agent, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol or DTG).

  • Incubate the plate at room temperature (25°C) for 120 minutes.

  • Terminate the binding reaction and process the samples as described in the sigma-1 receptor binding assay protocol (steps 4-6).

  • Calculate the specific binding, IC50, and Ki values as described for the sigma-1 receptor binding assay (steps 7-9).

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated using Graphviz.

G cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Rat Liver) Incubation Incubation (Membranes + Radioligand + Test Ligand + Masking Agent) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-DTG) Radioligand_Prep->Incubation Ligand_Prep Test Ligand Dilution (e.g., this compound) Ligand_Prep->Incubation Masking_Prep (+)-Pentazocine (for σ2 Assay) Masking_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: Workflow for Sigma-2 Receptor Competitive Binding Assay.

G cluster_no_effect Not Involved CB64D This compound (Sigma-2 Agonist) Sigma2R Sigma-2 Receptor CB64D->Sigma2R Binds to Unknown Unknown Downstream Effectors Sigma2R->Unknown Mitochondria Mitochondrial Perturbation Unknown->Mitochondria Apoptosis Caspase-Independent Apoptosis Mitochondria->Apoptosis DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag PS_Inversion Phosphatidylserine Inversion Apoptosis->PS_Inversion Caspases Caspase Activation Bcl2 Bcl-2 Family mRNA Expression Change CytochromeC Cytochrome C Release

References

Comparative Guide to the Specificity of VCP/p97 Inhibitors in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "CB-64D". Initial research revealed this designation corresponds to a sigma receptor agonist[1][2]. However, the context of evaluating specificity in cancer cell lines strongly suggests a focus on oncology-relevant targets. A more prominent molecule in this area is CB-5083 , a well-characterized inhibitor of the Valosin-Containing Protein (VCP)/p97 ATPase, a key regulator of cellular protein homeostasis and a target in cancer therapy[3][4][5][6]. This guide will therefore focus on VCP/p97 inhibitors, using CB-5083 as a primary example for comparison, as this aligns best with the inferred scientific objective. Another possibility is a reference to "E-64d", a cysteine protease inhibitor, which also has relevance in cancer research but is distinct from VCP/p97 inhibition[7][8].

This guide provides a comparative analysis of small molecule inhibitors targeting the VCP/p97 ATPase, a critical enzyme in cellular protein quality control, with significant implications for cancer therapy. We objectively compare the performance of several key inhibitors across various experimental parameters and provide the necessary protocols to replicate these findings.

Quantitative Comparison of VCP/p97 Inhibitors

The efficacy and specificity of VCP/p97 inhibitors are determined by their biochemical potency against the isolated enzyme and their effects on cancer cell viability. The following table summarizes key quantitative data for prominent VCP/p97 inhibitors.

Table 1: Biochemical Potency and Cellular Activity of Selected VCP/p97 Inhibitors

InhibitorTypeTargetIC50 (nM)Representative Anti-proliferative IC50 (µM)
CB-5083 ATP-competitivep97/VCP (D2 domain)11HCT-116: ~0.2-0.5[3][9]
NMS-873 Allostericp97/VCP30HeLa: ~0.5[10]
ML-240 ATP-competitivep97/VCP110HeLa: ~1.0[9][10]
DBeQ ATP-competitivep97/VCP1500Multiple Myeloma cells: ~2.5[9][10]
PPA Covalentp97/VCP (Cys522)N/AHCT-116: 2.7[11]

*IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of the enzyme by half. Data is for the ATPase activity of purified p97. *Anti-proliferative IC50: The concentration of an inhibitor required to inhibit the growth of cultured cancer cells by half. Values can vary significantly between different cell lines.

VCP/p97 Signaling and Mechanism of Inhibition

VCP/p97 is an AAA (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis (proteostasis)[12][13]. It functions by unfolding and extracting ubiquitinated proteins from complexes or cellular structures, thereby targeting them for degradation by the proteasome[13][14]. This process is vital for numerous cellular pathways, including the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, DNA damage repair, and NF-κB signaling[4][12][14][15]. Cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on VCP/p97 activity for survival, making it an attractive therapeutic target[4][5].

The diagram below illustrates the central role of VCP/p97 and the points of intervention by inhibitors.

VCP_p97_Signaling_Pathway Figure 1: VCP/p97 Signaling and Points of Inhibition Ubiquitinated_Substrates Ubiquitinated Substrates VCP_p97 VCP/p97 Hexamer Ubiquitinated_Substrates->VCP_p97 Recognition & Extraction Proteasome 26S Proteasome VCP_p97->Proteasome Delivery NFkB NF-κB Pathway Activation VCP_p97->NFkB Regulates IκBα Degradation Cell_Survival Cancer Cell Survival & Proliferation Degradation Protein Degradation Proteasome->Degradation ERAD ERAD Pathway ERAD->VCP_p97 DNA_Repair DNA Damage Response DNA_Repair->VCP_p97 NFkB->Cell_Survival Apoptosis Apoptosis Inhibitors VCP/p97 Inhibitors (e.g., CB-5083, NMS-873) Inhibitors->VCP_p97 Inhibitors->Apoptosis Induction of ER Stress

Caption: Figure 1: VCP/p97 Signaling and Points of Inhibition.

Experimental Protocols

This assay measures the ability of a compound to directly inhibit the ATP hydrolysis activity of purified VCP/p97 enzyme.

  • Reagents and Materials: Purified recombinant human VCP/p97 protein, assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100), ATP, and an ADP detection reagent (e.g., Transcreener ADP² Assay Kit)[16].

  • Procedure: a. Prepare serial dilutions of the inhibitor (e.g., CB-5083) in DMSO and then dilute in assay buffer. b. In a 384-well plate, add VCP/p97 enzyme to each well (final concentration e.g., 8.5 nM)[16]. c. Add the diluted inhibitor or DMSO (vehicle control) to the wells. d. Initiate the reaction by adding ATP (final concentration e.g., 0.15 mM)[16]. e. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol[17].

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein against heat-induced denaturation[18][19].

  • Cell Treatment: a. Culture cells (e.g., HCT-116) to 80-90% confluency. b. Treat cells with the VCP/p97 inhibitor at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C[20].

  • Heat Challenge: a. Harvest the cells and resuspend them in a buffered solution. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3-5 minutes using a thermal cycler, followed by cooling[18][20].

  • Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer[18]. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet)[18].

  • Protein Detection: a. Collect the supernatant. b. Analyze the amount of soluble VCP/p97 protein in each sample by Western blotting using a VCP/p97-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VCP/p97 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement.

CETSA_Workflow Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow Cell_Culture 1. Treat Cells (Inhibitor vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Lysis 3. Cell Lysis Heat_Challenge->Lysis Centrifugation 4. Separate Soluble & Aggregated Fractions Lysis->Centrifugation Western_Blot 5. Western Blot for Soluble VCP/p97 Centrifugation->Western_Blot Analysis 6. Analyze Thermal Shift Western_Blot->Analysis

Caption: Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

To evaluate the specificity and spectrum of activity of an inhibitor, it can be tested against a large panel of molecularly characterized cancer cell lines from various tissues.

  • Cell Plating: Seed a diverse panel of cancer cell lines (e.g., 50-1000 lines) in 96-well or 384-well plates at their optimal densities[21][22].

  • Compound Treatment: Add a range of concentrations of the VCP/p97 inhibitor to the cells. Typically, an 8-point dose-response curve is generated.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to vehicle-treated controls. Calculate the IC50 for each cell line. Correlate the sensitivity profiles with the genomic and transcriptomic data of the cell lines to identify potential biomarkers of response. Large-scale screening efforts can identify cancer types that are particularly dependent on VCP/p97 activity[21][23][24].

References

A Head-to-Head Comparison of CB-64D with Pan-Sigma Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of the selective sigma-2 (σ2) receptor ligand, CB-64D, with a range of pan-sigma ligands. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance and characteristics of these compounds. The following sections present quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support your research endeavors.

Data Presentation: Quantitative Comparison of Ligand Binding Affinities

The binding affinities of this compound and several common pan-sigma ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. The data, presented as inhibitor constant (Ki) values in nanomolars (nM), highlight the distinct selectivity profiles of these compounds. Lower Ki values indicate higher binding affinity.

LigandSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ1/σ2)Primary Activity
This compound 3063[1]16.5[1]0.005σ2 Selective Agonist
Haloperidol 4.8[2]86.6[2]0.055Pan-Sigma Antagonist / D2 Antagonist
1,3-di-o-tolyl-guanidine (DTG) ~35.5~39.9~0.89Pan-Sigma Ligand
Siramesine 11.4 (EC50)--σ2 Agonist
(+)-Pentazocine 4.8[3]1698[3]0.0028σ1 Selective Agonist
PB28 SubnanomolarSubnanomolarPanPan-Sigma Modulator

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • [³H]-(+)-Pentazocine (for σ1 receptor assay)

  • [³H]-DTG (for σ2 receptor assay)

  • Unlabeled (+)-Pentazocine (for masking σ1 sites in σ2 assay)

  • Test compound (e.g., this compound, pan-sigma ligands)

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Cell harvester

Procedure:

  • Preparation of Reaction: In test tubes, combine the membrane preparation, assay buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the respective radioligand ([³H]-(+)-Pentazocine for σ1 or [³H]-DTG for σ2). For the σ2 assay, also add a saturating concentration of unlabeled (+)-pentazocine to block binding to σ1 receptors.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C for σ1, 25°C for σ2) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The concentration of the compound that reduces cell viability by 50% (IC50) can be determined.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to assess a compound's ability to induce apoptosis.

Materials:

  • Cell line of interest

  • Test compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plates (black plates for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment: Treat cells with the test compound for a desired period to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer to release intracellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA) or a fluorophore.

  • Signal Detection: Measure the absorbance at 405 nm (for pNA) or the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Results can be expressed as fold-change relative to untreated control cells.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cytosol Cytosol Sigma1_Receptor σ1 Receptor BiP BiP/GRP78 Sigma1_Receptor->BiP Dissociation IRE1 IRE1 Sigma1_Receptor->IRE1 Modulates PERK PERK Sigma1_Receptor->PERK Modulates ATF6 ATF6 Sigma1_Receptor->ATF6 Modulates IP3R IP3 Receptor Sigma1_Receptor->IP3R Stabilizes ER_Stress_Response ER Stress Response IRE1->ER_Stress_Response PERK->ER_Stress_Response ATF6->ER_Stress_Response Ca_Release Ca2+ Release IP3R->Ca_Release VDAC VDAC Mitochondrial_Ca_Uptake Mitochondrial Ca2+ Uptake ATP_Production ATP Production Mitochondrial_Ca_Uptake->ATP_Production Cell_Survival Cell Survival ATP_Production->Cell_Survival Ca_Release->Mitochondrial_Ca_Uptake ER_Stress_Response->Cell_Survival Agonist Agonist Agonist->Sigma1_Receptor

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma2_Signaling_Pathway cluster_Membrane Cell Membrane / ER cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Outcome Cellular Outcome Sigma2_Receptor σ2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 EGFR EGFR Sigma2_Receptor->EGFR interacts Caspases Caspases Sigma2_Receptor->Caspases activates Ca_Homeostasis Ca2+ Homeostasis Sigma2_Receptor->Ca_Homeostasis modulates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription ERK->Gene_Transcription Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Caspases->Apoptosis Proliferation Proliferation Gene_Transcription->Proliferation Ligand Ligand Ligand->Sigma2_Receptor Experimental_Workflow Start Start: Select Ligands Binding_Assay Radioligand Binding Assay (σ1 and σ2) Start->Binding_Assay Determine_Ki Determine Ki Values & Selectivity Binding_Assay->Determine_Ki Cell_Culture Cell Culture (e.g., Cancer Cell Line) Determine_Ki->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Caspase-3 Activity Assay Cell_Culture->Apoptosis_Assay Determine_IC50 Determine IC50 Values Viability_Assay->Determine_IC50 Data_Analysis Comparative Data Analysis & Interpretation Determine_IC50->Data_Analysis Assess_Apoptosis Assess Apoptotic Induction Apoptosis_Assay->Assess_Apoptosis Assess_Apoptosis->Data_Analysis Conclusion Conclusion: Characterize Ligand Profile Data_Analysis->Conclusion

References

Validating the On-Target Effects of CB-64D: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of CB-64D, a potent sigma 2 (σ2) receptor agonist that also exhibits affinity for the mu (μ) opioid receptor. Given the dual binding profile of this compound, discerning its specific engagement with each target is crucial for accurate pharmacological characterization and therapeutic development. This document outlines a comparative approach using knockout (KO) animal models to definitively attribute the pharmacological actions of this compound to its intended targets.

Introduction to this compound and the Imperative of On-Target Validation

This compound is a synthetic ligand with high affinity for the σ2 receptor (Ki = 16.5 nM) and notable affinity for the μ-opioid receptor (Ki = 37.6 nM).[1][2] The σ2 receptor, encoded by the TMEM97 gene, is implicated in various cellular processes, including cell proliferation and neurodegenerative diseases.[3][4] The μ-opioid receptor, encoded by the OPRM1 gene, is a well-established target for analgesics and is also involved in reward pathways and respiratory control.[5][6] The ability of this compound to interact with both receptors necessitates rigorous on-target validation to elucidate its precise mechanism of action and to anticipate potential off-target effects.

Knockout animal models, in which the gene encoding a specific target is deleted, represent a gold-standard tool for such validation.[7][8] By comparing the physiological and behavioral responses to this compound in wild-type (WT) animals versus their knockout littermates, researchers can unequivocally link the compound's effects to the presence or absence of its intended target.

Hypothetical Experimental Workflow for On-Target Validation of this compound

The following workflow outlines a comprehensive strategy to dissect the on-target effects of this compound using both σ2 receptor (TMEM97) and μ-opioid receptor (Oprm1) knockout mice.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement & Pharmacodynamics cluster_2 Phase 3: Data Analysis & Interpretation a Receptor Binding Assays (WT vs. KO Tissues) c Behavioral Phenotyping (Analgesia, Locomotion, etc.) a->c b Cell-Based Signaling Assays (WT vs. KO Primary Cells) b->c d Ex Vivo Autoradiography c->d e Comparative Data Analysis (WT vs. σ2 KO vs. μ-opioid KO) d->e f Attribution of Effects to Specific Receptors e->f start This compound start->a start->b

Caption: Hypothetical workflow for validating this compound on-target effects.

Quantitative Data Summary

The following tables summarize the expected outcomes from key validation experiments.

Table 1: Comparative Receptor Binding Affinity (Ki in nM)

CompoundTarget ReceptorWild-Typeσ2 Receptor KOμ-Opioid Receptor KOExpected Outcome
This compoundσ2 Receptor~16.5No specific binding~16.5Confirms σ2 receptor as a direct target.
This compoundμ-Opioid Receptor~37.6~37.6No specific bindingConfirms μ-opioid receptor as a direct target.
[³H]-DAMGO (μ-agonist)μ-Opioid Receptor~1-2~1-2No specific bindingValidates μ-opioid receptor KO model.
[³H]-DTG (σ ligand)σ ReceptorsPresentAltered binding profilePresentValidates σ2 receptor KO model.

Table 2: Comparative Behavioral Responses to this compound

Behavioral AssayWild-Typeσ2 Receptor KOμ-Opioid Receptor KOExpected Outcome Interpretation
Hot Plate Test (Analgesia)Increased latencyIncreased latencyNo change in latencyAnalgesic effects are likely mediated by the μ-opioid receptor.
Open Field Test (Locomotion)Altered activityNo alterationUnaltered or differently altered activityLocomotor effects may be linked to the σ2 receptor.
Conditioned Place PreferencePreference/AversionPreference/AversionNo preference/aversionReinforcing properties are likely mediated by the μ-opioid receptor.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the σ2 and μ-opioid receptors in tissues from wild-type, σ2 receptor KO, and μ-opioid receptor KO mice.

Methodology:

  • Tissue Preparation: Brain tissues (e.g., cortex, striatum) from each mouse genotype are homogenized in an appropriate buffer. Cell membranes are prepared by centrifugation.

  • Assay Setup: In a 96-well plate, incubate membrane homogenates with increasing concentrations of unlabeled this compound and a constant concentration of a radiolabeled ligand specific for the target receptor (e.g., [³H]-DTG for sigma receptors, [³H]-DAMGO for μ-opioid receptors).

  • Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hot Plate Test for Analgesia

Objective: To assess the analgesic effects of this compound and determine the contribution of the μ-opioid receptor.

Methodology:

  • Animal Acclimation: Acclimate mice to the testing room and the hot plate apparatus.

  • Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

  • Drug Administration: Administer this compound or vehicle control to different groups of wild-type, σ2 receptor KO, and μ-opioid receptor KO mice.

  • Post-Treatment Measurement: At various time points after drug administration, repeat the hot plate test and record the response latencies.

  • Data Analysis: Compare the changes in response latency between the different treatment groups and genotypes. An increase in latency indicates an analgesic effect.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways potentially modulated by this compound and a comparison of target validation methodologies.

G cluster_0 This compound Targets and Potential Downstream Effects cb64d This compound sigma2 σ2 Receptor (TMEM97) cb64d->sigma2 mu_opioid μ-Opioid Receptor (Oprm1) cb64d->mu_opioid calcium Ca²⁺ Mobilization sigma2->calcium gi_g_protein Gi/o G-protein Signaling mu_opioid->gi_g_protein cell_prolif Cell Proliferation / Apoptosis calcium->cell_prolif camp ↓ cAMP gi_g_protein->camp ion_channel Ion Channel Modulation gi_g_protein->ion_channel analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Potential signaling pathways activated by this compound.

G cluster_0 Target Validation Methodologies ko_model Knockout Models definitive definitive ko_model->definitive Definitive Target Validation sirna siRNA / shRNA (Knockdown) transient transient sirna->transient Transient Target Suppression pharmacological_blockade Pharmacological Blockade specificity specificity pharmacological_blockade->specificity Dependent on Antagonist Specificity

Caption: Comparison of on-target validation methods.

Alternative On-Target Validation Methods

While knockout models provide the most definitive evidence for on-target effects, other techniques can offer complementary information.

Table 3: Comparison of On-Target Validation Methodologies

MethodPrincipleAdvantagesDisadvantages
Knockout Models Genetic deletion of the target gene.Definitive, allows for chronic studies.Time-consuming and expensive to generate, potential for developmental compensation.
siRNA/shRNA (Knockdown) RNA interference to reduce target gene expression.Faster and less expensive than generating KO models.Incomplete knockdown, potential for off-target effects, transient effects.
Pharmacological Blockade Use of a selective antagonist to block the target receptor.Can be performed in wild-type animals and in vitro.Dependent on the availability and specificity of the antagonist, may not fully block the receptor.
Cellular Thermal Shift Assay (CETSA) Measures target engagement by assessing changes in protein thermal stability upon ligand binding.[9]Can be used in cells and tissues, provides direct evidence of target engagement.Requires specific antibodies, may not be suitable for all targets.

References

Comparative Efficacy of CB-64D in Diverse Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the sigma-2 (σ2) receptor agonist CB-64D against other notable σ2 receptor ligands. This document synthesizes available experimental data to evaluate its therapeutic potential across various disease models, with a focus on oncology.

This compound is a selective sigma-2 (σ2) receptor agonist that has demonstrated potent anti-tumor activity. Its unique mechanism of action, which involves inducing a novel form of apoptosis, sets it apart from traditional chemotherapeutic agents and positions it as a promising candidate for further investigation. This guide will delve into the efficacy of this compound, compare it with other relevant σ2 receptor agonists, and provide detailed experimental context.

In Vitro Efficacy: A Comparative Analysis

The cytotoxic effects of this compound and other sigma-2 receptor agonists have been evaluated across various cancer cell lines. The half-maximal effective concentration (EC50) values, representing the concentration of a drug that is required for 50% of its maximum effect, are a key metric for comparing the potency of these compounds.

CompoundCell LineCancer TypeEC50 (µM)Citation
This compound MCF-7Breast Adenocarcinoma~40-50[1]
T47DBreast Ductal Carcinoma~40-50[1]
SKBr3Breast Adenocarcinoma~40-50[1]
MCF-7/Adr-Doxorubicin-Resistant Breast Cancer~40-50[1]
CB-184 MCF-7Breast AdenocarcinomaSimilar to this compound[1]
MCF-7/Adr-Doxorubicin-Resistant Breast CancerSimilar to this compound[1]
SV119 Panc02Pancreatic CancerNot explicitly defined, but induces apoptosis at 25 µM[2]
SW43 Panc02Pancreatic CancerNot explicitly defined, but induces apoptosis at 25 µM[2]
Siramesine Panc02Pancreatic CancerNot explicitly defined, but induces apoptosis at 25 µM[2]

Mechanism of Action: A Unique Apoptotic Pathway

This compound induces apoptosis in cancer cells through a pathway that is distinct from conventional apoptotic mechanisms.[1][3] This novel pathway is characterized by being independent of p53 status and, most notably, independent of caspase activation.[1][3] This is a significant finding, as many chemotherapy drugs rely on caspase-dependent pathways, and resistance can emerge from mutations in these pathways.

The apoptotic process initiated by this compound does not involve the release of cytochrome c from the mitochondria or changes in the mRNA expression levels of key Bcl-2 family proteins such as Bcl-2, Bcl-xl, Bid, Bad, and Bax.[3] Furthermore, there is no alteration in the mRNA levels of Apoptosis Inducing Factor (AIF), another mediator of caspase-independent cell death.[3]

CB_64D_Apoptosis_Pathway cluster_hallmarks Hallmarks of Apoptosis CB64D This compound Sigma2R Sigma-2 Receptor CB64D->Sigma2R binds to Unknown_Pathway Unknown Intracellular Signaling Cascade Sigma2R->Unknown_Pathway activates Apoptosis Caspase-Independent Apoptosis Unknown_Pathway->Apoptosis leads to DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag PS_Inversion Phosphatidylserine Inversion Apoptosis->PS_Inversion Chromatin_Cond Chromatin Condensation Apoptosis->Chromatin_Cond

Caption: this compound induced caspase-independent apoptosis pathway.

While the precise molecular players in this unique apoptotic cascade are still under investigation, the current evidence points towards a mechanism that bypasses several common points of resistance in cancer therapy.

In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context. While direct comparative in vivo studies between this compound and other sigma-2 receptor agonists are limited in the available literature, studies on individual compounds provide insights into their potential efficacy.

For instance, the sigma-2 agonist CB-184, which has a similar in vitro profile to this compound, has been shown to potentiate the effects of doxorubicin (B1662922) in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/Adr-) breast cancer xenograft models.[1] This suggests that sigma-2 receptor agonists like this compound could be valuable in combination therapies to overcome drug resistance.

In_Vivo_Xenograft_Workflow CancerCells Cancer Cell Culture (e.g., MCF-7) Injection Subcutaneous Injection into Immunocompromised Mice CancerCells->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Treatment Treatment Initiation (this compound, Vehicle, etc.) TumorGrowth->Treatment Measurement Tumor Volume & Body Weight Measurement (bi-weekly) Treatment->Measurement Endpoint Endpoint Analysis (e.g., Tumor Excision, IHC) Measurement->Endpoint

Caption: General experimental workflow for in vivo xenograft studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (LDH Release Assay)
  • Cell Culture: Human breast cancer cell lines (MCF-7, T47D, SKBr3, MCF-7/Adr-) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, CB-184) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 hours).

  • LDH Measurement: The release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death, into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytotoxicity is calculated relative to control-treated cells. EC50 values are determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V Apoptosis Assay
  • Cell Treatment: Cells are seeded in culture plates and treated with the desired concentrations of this compound or other compounds for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. The test compound (e.g., CB-184) and/or a standard chemotherapeutic agent (e.g., doxorubicin) are administered according to a predetermined schedule and route (e.g., intraperitoneal injection). A control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry).

Conclusion

This compound and other sigma-2 receptor agonists represent a promising class of anti-cancer agents with a unique mechanism of action that is distinct from many conventional therapies. The ability of this compound to induce a caspase-independent apoptosis suggests its potential to be effective in tumors that have developed resistance to standard apoptotic pathways. While direct comparative data, particularly from in vivo studies, is still emerging, the available evidence warrants further investigation into this compound and its analogues, both as monotherapies and in combination with existing cancer treatments. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting area of drug discovery.

References

Safety Operating Guide

Proper Disposal of CB-64D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of CB-64D, a potent morphinan-derivative research chemical. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with handling pharmacologically active compounds in a laboratory setting.

Pre-Disposal Planning and Waste Minimization

Before beginning any experiment that will generate this compound waste, a comprehensive disposal plan must be in place. The primary principle is to minimize the generation of hazardous waste.

  • Source Reduction: Order and use the smallest practical quantity of this compound required for your experiments.

  • Experimental Design: Optimize experimental protocols to reduce the volume of waste produced.

  • Avoid Contamination: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Personal Protective Equipment (PPE)

Due to the potent pharmacological activity of this compound, appropriate personal protective equipment must be worn at all times when handling the compound or its waste.

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical splash goggles or a face shield.

  • Lab Coat: A dedicated lab coat for handling potent compounds is required.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

Step-by-Step Disposal Procedure for this compound Waste

This compound waste must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation of Waste

  • Immediately upon generation, segregate this compound waste from all other laboratory waste.

  • Distinguish between solid and liquid waste streams.

Step 2: Waste Container Selection

  • Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[1][2]

  • Containers should have a secure screw-top cap.[2]

  • For liquid waste, use a container made of a material that will not react with or be degraded by the solvent used with this compound.

  • For solid waste (e.g., contaminated gloves, weigh boats, pipette tips), use a designated, clearly labeled solid waste container.

Step 3: Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled.[1][3]

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (this compound)"

    • The concentration of this compound and any solvents present.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation of Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][4]

  • The SAA must be at or near the point of waste generation.[4]

  • Keep waste containers closed at all times, except when adding waste.[4][5]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 5: Request for Waste Pickup

  • Once a waste container is full, or before it reaches the accumulation time limit set by your institution (typically 90-180 days), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[3]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Quantitative Data for this compound Waste Management

The following table summarizes key quantitative limits and parameters for the management of this compound hazardous waste, based on general laboratory safety guidelines.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Limit Max. 55 gallons of total hazardous wasteRegulatory limit to prevent large-scale accumulation in labs.[4]
Acutely Toxic Waste Limit (if applicable) Max. 1 quart for liquids, 1 kg for solidsStricter limit for highly toxic "P-listed" wastes. While this compound's specific classification is not determined, its potency warrants caution.[4]
Container Headspace Minimum 10% of container volumeTo allow for vapor expansion and prevent spills.
Waste Holding Time in Lab Typically 90-180 days (check institutional policy)To ensure timely removal and disposal of hazardous materials.[3]
pH for Aqueous Waste Neutralize to pH 6-8 before pickup (if safe)Many waste disposal facilities have pH limits for acceptance. Neutralization should only be performed if the reaction is well-understood and does not create additional hazards.

Experimental Protocols

As this document pertains to disposal, detailed experimental protocols for the use of this compound are outside its scope. All experimental work should be conducted in accordance with approved laboratory protocols and a thorough understanding of the compound's pharmacology.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

CB64D_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_accumulation Accumulation cluster_disposal Disposal start Experiment Generates This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate container Select Correctly Labeled, Compatible Waste Container segregate->container add_waste Add Waste to Container (Leave >10% Headspace) container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated Satellite Accumulation Area close_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->add_waste No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end Waste Removed for Proper Disposal request_pickup->end CB64D_Decision_Tree q1 Is the item contaminated with this compound? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the waste solid or liquid? a1_yes->q2 non_haz Dispose of as Non-Hazardous Waste (per lab protocol) a1_no->non_haz a2_solid Solid q2->a2_solid a2_liquid Liquid q2->a2_liquid solid_waste Place in Labeled Solid Hazardous Waste Container a2_solid->solid_waste liquid_waste Place in Labeled Liquid Hazardous Waste Container a2_liquid->liquid_waste

References

Essential Safety and Operational Guide for Handling CB-64D

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of CB-64D, a potent sigma-2 receptor ligand, in a laboratory setting. The following guidelines are based on general best practices for handling novel and potent neurochemical research compounds. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented with a thorough risk assessment by qualified personnel before any handling occurs.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or FFP3) particulate filter- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety goggles (if not using a full-face respirator)- Shoe coversEnsure a proper fit test for the respirator. Change gloves frequently and immediately after any sign of contamination.
Solution Preparation and Handling - NIOSH-approved respirator with organic vapor cartridges and P100 pre-filters- Chemical-resistant apron over a lab coat- Nitrile gloves- Chemical splash goggles- Face shieldPerform all solution work in a certified chemical fume hood.
General Laboratory Operations - Standard lab coat- Nitrile gloves- Safety glasses with side shieldsBasic PPE for areas where the compound is present but not actively being handled.
Spill Cleanup - Level C protective equipment (as defined by OSHA/EPA) may be required depending on the spill size and nature of the solvent. This includes a full-face air-purifying respirator, chemical-resistant suit, inner and outer gloves, and chemical-resistant boots.Refer to the spill response plan for detailed procedures.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure the integrity of the research.

Step Procedure Key Considerations
1. Pre-Experiment Preparation - Review and understand the available safety information for this compound and any solvents to be used.- Ensure all necessary PPE is available and in good condition.- Prepare the designated work area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.- Verify the functionality of safety equipment (e.g., eyewash station, safety shower).Always work in a well-ventilated area.
2. Weighing and Aliquoting - Conduct all weighing of powdered this compound within a certified chemical fume hood or a powder containment hood.- Use anti-static weigh paper and tools.- Handle the compound gently to avoid creating airborne dust.- Close the primary container immediately after dispensing.Minimize the quantity of material handled at any one time.
3. Solution Preparation - Prepare solutions within a chemical fume hood.- Add the solvent to the weighed compound slowly to avoid splashing.- Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date.Use a vortex mixer or sonicator for dissolution as needed, ensuring the container remains sealed.
4. Experimental Use - When transferring solutions, use appropriate tools such as calibrated pipettes to minimize drips and aerosols.- Keep all containers with this compound sealed when not in immediate use.- Work over a disposable absorbent bench liner to contain any small spills.Be mindful of potential contamination of common laboratory equipment.
5. Post-Experiment Decontamination - Decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent solution.- Dispose of all contaminated disposable materials as hazardous waste.Follow established laboratory decontamination procedures.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste (unused compound, contaminated PPE, etc.) - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- Do not mix with other chemical waste streams unless compatibility is confirmed.- Arrange for disposal through a licensed hazardous waste management company.
Liquid Waste (solutions, solvent rinses) - Collect in a dedicated, clearly labeled, and sealed hazardous waste container.- The container should be made of a material compatible with the solvents used.- Segregate halogenated and non-halogenated solvent waste if required by your institution.- Arrange for disposal through a licensed hazardous waste management company.
Sharps Waste (needles, contaminated glassware) - Collect in a puncture-resistant sharps container that is clearly labeled as containing this compound waste.- Once full, seal the container and dispose of it as hazardous waste.

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review Safety Info Review Safety Info Don PPE Don PPE Review Safety Info->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Experiment Complete Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End G Identify Compound Identify Compound SDS Available? SDS Available? Identify Compound->SDS Available? Follow SDS Follow SDS SDS Available?->Follow SDS Yes Analyze Analogs Analyze Structural Analogs & Chemical Class SDS Available?->Analyze Analogs No Assume High Potency Assume High Potency & Unknown Hazards Analyze Analogs->Assume High Potency Implement Strict Controls Implement Strict Engineering & Administrative Controls Assume High Potency->Implement Strict Controls Use Comprehensive PPE Use Comprehensive PPE Implement Strict Controls->Use Comprehensive PPE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.